Cu(I) chelator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H27NO4S3 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-[[2-[2,2-bis(hydroxymethyl)-3-sulfanylpropyl]sulfanylanilino]methyl]-2-(sulfanylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C16H27NO4S3/c18-6-15(7-19,10-22)5-17-13-3-1-2-4-14(13)24-12-16(8-20,9-21)11-23/h1-4,17-23H,5-12H2 |
InChI Key |
MMRZJBIWKTVBBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(CO)(CO)CS)SCC(CO)(CO)CS |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of the Cu(I) Chelator: Bathocuproine Disulfonic Acid (BCS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copper is an essential trace element vital for numerous biological processes, but its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases like Wilson's disease.[1][2][3] This has spurred the development of copper-chelating agents as potential therapeutics.[2][4] This technical guide provides an in-depth overview of Bathocuproine Disulfonic Acid (BCS), a highly specific and water-soluble chelator for cuprous ions (Cu(I)). We detail the synthesis, characterization, and experimental protocols for its use. Furthermore, we explore its application in the context of copper-related signaling pathways, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction to Cu(I) Chelation and Bathocuproine Disulfonic Acid (BCS)
Copper exists in two primary oxidation states in biological systems: cupric (Cu(II)) and cuprous (Cu(I)). While both are essential, the redox activity of copper can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage. Copper chelators are molecules that bind to copper ions, modulating their bioavailability and reactivity. Many copper chelators are being investigated for their therapeutic potential, particularly in cancer, where they can disrupt copper-dependent pathways involved in proliferation, angiogenesis, and metastasis.
Bathocuproine Disulfonic Acid (BCS), or 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, is a water-soluble derivative of bathocuproine. Its chemical structure features a phenanthroline core with methyl and sulfophenyl groups. This structure allows for the specific chelation of Cu(I) with high affinity. The resulting [Cu(BCS)₂]³⁻ complex is stable and exhibits a distinct orange color, making it suitable for spectrophotometric quantification of Cu(I).
Synthesis of Bathocuproine Disulfonic Acid Disodium Salt
While commercially available, the synthesis of BCS from bathocuproine is a well-established sulfonation reaction. The following protocol outlines a general procedure.
Synthesis Workflow
References
- 1. Copper in cancer: from limiting nutrient to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting copper metabolism: a promising strategy for cancer treatment [frontiersin.org]
An In-depth Technical Guide on the Mechanism of Action of Intracellular Cu(I) Chelators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Cu(I) chelator 1" is generic. This document describes the mechanism of action for the class of high-affinity, membrane-permeable copper(I) chelators, using specific findings from representative compounds where data is available.
Introduction: The Rationale for Targeting Intracellular Cu(I) in Cancer Therapy
Copper is a critical micronutrient, acting as a catalytic or structural cofactor for essential enzymes involved in processes like mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] However, an imbalance in copper homeostasis can be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[2][3] A growing body of evidence indicates that copper levels are significantly elevated in various tumor tissues compared to healthy tissues.[4] This increased demand for copper is linked to the metal's vital role in promoting key aspects of tumorigenesis, including proliferation, metabolism, and angiogenesis.
The tumor microenvironment is often characterized by hypoxia, which favors the reduced, cuprous state of copper (Cu(I)). Intracellularly, the labile copper pool is also predominantly maintained in the Cu(I) state. This presents a unique therapeutic opportunity: the development of selective, membrane-permeable chelators that can specifically bind intracellular Cu(I). By sequestering this crucial cofactor, these agents can disrupt multiple copper-dependent oncogenic pathways, offering a targeted approach to cancer therapy. This guide details the core mechanisms of action for this class of therapeutic agents.
Core Mechanism of Action: Sequestration of the Labile Intracellular Cu(I) Pool
The primary mechanism of action for a cell-permeable Cu(I) chelator is its ability to cross the cell membrane and bind with high affinity to the labile pool of intracellular Cu(I). Unlike Cu(II), which is an intermediate Lewis acid, Cu(I) is a soft Lewis acid and is preferentially bound by soft ligands, such as those containing sulfur or phosphorus donor atoms. Upon entering the cancer cell, the chelator sequesters Cu(I) from its chaperones (e.g., ATOX1) and other binding sites, effectively depleting the bioavailable pool of this metal ion. This disruption of copper homeostasis is the initiating event that leads to the downstream inhibition of multiple signaling pathways critical for tumor growth and survival.
References
- 1. Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties of Cuprous Ion (Cu(I)) Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. It primarily exists in two oxidation states: cupric (Cu(II)) and cuprous (Cu(I)). While Cu(II) is prevalent in extracellular environments, Cu(I) is the dominant form within the reducing environment of the cell. Dysregulation of copper homeostasis has been implicated in a range of pathologies, including Wilson's disease, neurodegenerative disorders, and cancer. Consequently, the development of selective Cu(I) chelators—molecules that can bind to and sequester Cu(I) ions—has emerged as a significant therapeutic strategy.[1][2][3]
This technical guide provides an in-depth overview of the core physicochemical properties of Cu(I) chelators, using representative examples from the scientific literature. It is important to note that "Cu(I) chelator 1" is a generic term; therefore, this document will focus on the general principles and specific, well-characterized examples of Cu(I) chelators to provide a comprehensive understanding for research and drug development.
I. Core Physicochemical Properties of Cu(I) Chelators
The efficacy of a Cu(I) chelator is governed by a combination of its thermodynamic and pharmacokinetic properties. Key parameters include its binding affinity and selectivity for Cu(I), solubility, and lipophilicity, which dictates its ability to cross biological membranes.
Stability Constants
The stability constant (K) is a measure of the strength of the interaction between a ligand and a metal ion. For Cu(I) chelators, a high stability constant is crucial for effectively sequestering the ion from its biological ligands. The stability of a copper complex is often expressed as the logarithm of the stability constant (log K).
| Chelator Class/Example | Ligand Type | Log K (Cu(I)) | Experimental Conditions | Reference |
| Phenanthrolines | Bidentate N,N | |||
| 1,10-Phenanthroline | log K₁ = 5.9 ± 0.3, log K₂ = 5.4 ± 0.3, logβ₂ = 11.3 ± 0.6 | Aqueous solution, thermal lensing | [4][5] | |
| Thiones | Monodentate S | |||
| Metallothionein-inspired | Thiolate-rich peptides | High affinity (zeptomolar for some chelators) | Cellular environment | |
| Phosphines | Monodentate P | |||
| Triphenylphosphine | Varies with complex | Organic solvents | ||
| Mixed Donors | N/S, N/O | |||
| PSP-2 | High-affinity Cu(I) chelator | Low zeptomolar affinity | Biological environment | |
| N,N,N-Pincer ligand | Tridentate N,N,N | Not specified | Not specified |
Note: The stability constants can vary significantly based on the solvent, pH, and temperature of the experimental setup.
Solubility
The solubility of a Cu(I) chelator in both aqueous and lipid environments is a critical determinant of its biological activity. Aqueous solubility is necessary for administration and distribution in the bloodstream, while lipid solubility is required for crossing cell membranes to reach intracellular Cu(I).
| Chelator Example | Aqueous Solubility | Lipid Solubility | Notes | Reference |
| Lipophilic Cu(I) pro-chelators | Low | High | Encapsulated in nanostructured lipid carriers to improve bioavailability. | |
| Bathocuproinedisulfonic acid (BCS) | High | Low | A membrane-impermeable chelator often used in in-vitro studies. | |
| Trientine (TETA) | High | Low | A clinically used copper chelator. |
Lipophilicity
Lipophilicity is typically expressed as the partition coefficient (log P), which is the ratio of the concentration of a compound in a nonpolar solvent (e.g., octanol) to its concentration in a polar solvent (e.g., water). A higher log P value indicates greater lipid solubility.
| Chelator Example | Log P | Significance | Reference |
| Clioquinol (CQ) | High | Can cross the blood-brain barrier. | |
| TBT (2-phenylbenzothiazole derivative) | High | High lipophilicity and affinity for Aβ plaques. |
II. Experimental Protocols
Determination of Stability Constants
1. Potentiometric Titration:
-
Principle: This method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong acid or base. The change in pH is monitored using a pH electrode. The stability constants are then calculated from the titration curve.
-
Protocol:
-
Prepare a solution of the Cu(I) ion (e.g., from [Cu(CH₃CN)₄]PF₆) and the chelator in a suitable solvent (e.g., acetonitrile-water mixture) under an inert atmosphere to prevent oxidation of Cu(I).
-
Titrate the solution with a standardized solution of a non-coordinating acid (e.g., HClO₄) or base (e.g., NaOH).
-
Record the pH at each addition of the titrant.
-
Analyze the resulting titration data using a suitable software program (e.g., HYPERQUAD) to determine the stability constants.
-
2. UV-Vis Spectrophotometry:
-
Principle: If the copper-chelator complex has a distinct absorption spectrum compared to the free ligand and metal ion, the change in absorbance upon complex formation can be used to determine the stability constant.
-
Protocol:
-
Prepare a series of solutions with a constant concentration of the Cu(I) ion and varying concentrations of the chelator.
-
Measure the absorbance of each solution at the wavelength of maximum absorption for the complex.
-
Plot the change in absorbance against the ligand concentration.
-
Fit the data to a binding isotherm (e.g., using the Benesi-Hildebrand method) to calculate the stability constant.
-
3. Thermal Lensing Spectrometry:
-
Principle: This highly sensitive technique measures the heat generated upon non-radiative relaxation of a molecule after light absorption. It can be used to determine stability constants at very low concentrations.
-
Protocol:
-
A "pump" laser excites the sample, and a "probe" laser, collinear with the pump beam, measures the resulting thermal lens.
-
The stability constants are determined by analyzing the changes in the thermal lens signal as a function of the reactant concentrations.
-
Measurement of Solubility
1. Shake-Flask Method (for Log P determination):
-
Principle: This is the traditional method for determining the partition coefficient.
-
Protocol:
-
A solution of the chelator is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The two phases are separated, and the concentration of the chelator in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The log P is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Cellular Copper Chelation Assay
1. Phen Green FL Fluorescence Assay:
-
Principle: Phen Green FL is a cell-permeable fluorescent dye that is quenched by copper ions. An increase in fluorescence indicates that a chelator has removed copper from the dye.
-
Protocol:
-
Culture cells (e.g., HEK293T) and load them with Phen Green FL diacetate.
-
Induce copper overload by treating the cells with a copper salt (e.g., CuCl₂).
-
Treat the cells with the Cu(I) chelator.
-
Measure the change in fluorescence using a fluorescence microscope or plate reader. An increase in fluorescence intensity compared to copper-treated control cells indicates intracellular copper chelation.
-
III. Visualizations of Key Processes
Chelation of Cuprous Ion
References
A Technical Guide to the Binding Affinity and Selectivity of the Cu(I) Chelator Bathocuproine Disulfonate (BCS)
This guide provides an in-depth analysis of the binding properties of the Cu(I) chelator Bathocuproine disulfonate (BCS), a sulfonated derivative of bathocuproine. Due to its high affinity, selectivity for cuprous copper, and water solubility, BCS is a critical tool in biochemical and analytical research for the quantification of Cu(I) and the study of copper metabolism.
Quantitative Binding Affinity Data
Bathocuproine disulfonate exhibits a remarkably high affinity for copper in its +1 oxidation state (Cu(I)). It forms a stable, colored complex, which is the basis for its widespread use in spectrophotometric assays.
Table 1: Cu(I) Binding Affinity of Bathocuproine Disulfonate (BCS)
| Parameter | Value | Conditions | Reference |
| Stoichiometry | 2:1 (BCS:Cu(I)) | Aqueous solution | [1][2] |
| **Formation Constant (β₂) ** | 10¹⁹.⁸ M⁻² | pH ≥ 7.0 | [3] |
| Complex | [Cu(I)(BCS)₂]³⁻ | Aqueous solution | [3] |
| Wavelength of Max. Absorbance (λmax) | 483 nm | pH 7.0 | [4] |
| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ | at 483 nm |
The high formation constant (β₂) indicates that the equilibrium for the formation of the [Cu(I)(BCS)₂]³⁻ complex lies strongly to the right, making BCS an exceptionally potent chelator for Cu(I). This property allows for the detection of free Cu(I) concentrations in the range of 10⁻¹² to 10⁻¹⁹ M.
Selectivity Profile
A key advantage of BCS is its pronounced selectivity for Cu(I) over Cu(II) and other physiologically relevant metal ions.
Table 2: Metal Ion Selectivity of Bathocuproine Disulfonate (BCS)
| Metal Ion | Binding Interaction | Notes | Reference |
| Cu(I) | Very High Affinity | Forms a stable 2:1 complex. | |
| Cu(II) | Low Affinity | BCS preferentially binds Cu(I). To prevent any potential interference in assays, a masking agent like EDTA can be used to chelate Cu(II). | |
| Fe(II)/Fe(III) | No significant interference | Does not interfere with Cu(I) quantification. | |
| Zn(II) | No significant interference | Does not interfere with Cu(I) quantification. | |
| Mn(II) | No significant interference | Does not interfere with Cu(I) quantification. | |
| Cd(II) | No significant interference | Does not interfere with Cu(I) quantification. | |
| Co(II) | No significant interference | Does not interfere with Cu(I) quantification. | |
| Ni(II) | No significant interference | Does not interfere with Cu(I) quantification. |
The structural arrangement of the phenanthroline core in BCS creates a binding pocket that is sterically and electronically favorable for the tetrahedral coordination geometry preferred by Cu(I), contributing to its high selectivity.
Experimental Protocols
The following protocols describe standard methods for determining the Cu(I) binding affinity and selectivity of a chelator like BCS.
This method determines the binding affinity of a test protein or compound by its ability to compete with BCS for a limited amount of Cu(I).
A. Materials and Reagents:
-
Bathocuproine disulfonate (BCS) stock solution (e.g., 1 mM in ultrapure water).
-
A source of Cu(I), such as [Cu(CH₃CN)₄]PF₆, or CuSO₄ with a reducing agent like sodium ascorbate.
-
Buffer solution (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0).
-
The protein or compound of interest (apo-form, i.e., metal-free).
-
UV-Visible Spectrophotometer and quartz cuvettes.
B. Procedure:
-
Prepare a solution of the Cu(I)-BCS complex in the buffer. A typical starting concentration would be 16 µM [Cu(I)(CH₃CN)₄]PF₆ with 50 µM BCS. This ensures that the copper is fully complexed by BCS, resulting in a characteristic absorbance at 483 nm.
-
Record the initial UV-Vis spectrum of the Cu(I)-BCS solution from approximately 350 nm to 600 nm.
-
Incrementally add aliquots of the apo-protein or test compound to the cuvette containing the Cu(I)-BCS complex.
-
After each addition, mix thoroughly and allow the solution to reach equilibrium (typically a few minutes).
-
Record the UV-Vis spectrum after each addition. As the test compound competes with BCS for Cu(I), the concentration of the Cu(I)-BCS complex will decrease, leading to a drop in absorbance at 483 nm.
-
Continue the titration until the absorbance at 483 nm no longer changes significantly, indicating that the equilibrium is saturated.
-
The resulting spectral data can be analyzed using non-linear least-squares fitting software (e.g., SPECFIT) to a competitive binding model to calculate the stability constant (and thus the affinity) of the test compound for Cu(I).
This protocol evaluates the ability of other metal ions to interfere with the formation of the Cu(I)-BCS complex.
A. Materials and Reagents:
-
Solutions of various metal salts (e.g., FeCl₂, ZnCl₂, MnCl₂, etc.) of known concentrations.
-
BCS stock solution.
-
Cu(I) source and reducing agent (as above).
-
Buffer solution.
B. Procedure:
-
Prepare a set of solutions, each containing BCS and the Cu(I) source at concentrations that give a strong absorbance signal at 483 nm.
-
To each solution (except for a control), add one of the other metal ions at a concentration significantly higher (e.g., 10-fold to 100-fold excess) than the Cu(I) concentration.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at 483 nm.
-
Compare the absorbance of the solutions containing other metal ions to the control solution (containing only Cu(I) and BCS).
-
A lack of significant change in absorbance in the presence of other metal ions indicates high selectivity of BCS for Cu(I).
Visualizations
The following diagrams illustrate the chemical principles and experimental workflows described.
Caption: Formation of the stable [Cu(I)(BCS)₂]³⁻ complex.
Caption: Workflow for determining binding affinity via competition.
Caption: BCS demonstrates preferential binding to Cu(I) ions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Unification of the copper(I) binding affinities of the metallo-chaperones Atx1, Atox1, and related proteins: detection probes and affinity standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of Copper(I) Chelator Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of representative Copper(I) chelator complexes, detailing their molecular architecture, the experimental protocols for their synthesis and crystallization, and their implications in key biological signaling pathways. Given the broad nature of the term "chelator 1," this document focuses on well-characterized examples from recent scientific literature to provide concrete data and methodologies.
Crystallographic Data of Representative Cu(I) Chelator Complexes
The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its chemical properties and biological activity. X-ray crystallography provides definitive data on bond lengths, bond angles, and overall molecular geometry. Below are summaries of crystallographic data for selected Cu(I) chelator complexes.
Complex 1: Dimeric Copper(I) Iodide Complex with Bis(ethylamidophosphine) Ligand
This complex features a planar Cu₂I₂ rhombohedron with two doubly bridged ligands.[1]
| Parameter | Value |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Coordination Geometry | Pseudotetrahedral |
| Key Feature | Planar Cu₂I₂ rhombohedron |
Specific bond lengths and angles for this complex are not provided in the search result abstracts.
Complex 2: Tetrameric Copper(I) Iodide Complex with Bis(ethylamidophosphine) Ligand
This complex exhibits a highly distorted cubane geometry formed by the copper and iodine atoms.[1]
| Parameter | Value |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| Coordination Geometry | Distorted cubane |
| Key Feature | {Cu₄(μ-I)₄} core |
Specific bond lengths and angles for this complex are not provided in the search result abstracts.
Complex 3: Monomeric Copper(I) Halide Proazaphosphatrane Complexes (i-BuLCuX; X = Cl, Br, I)
This series of complexes is notable for its monomeric nature in the solid state.[2][3]
| Compound | Cu-P Bond Length (Å) | Cu-X Bond Length (Å) | P-Cu-X Angle (°) |
| i-BuLCuCl | Data not available | Data not available | Data not available |
| i-BuLCuBr | Data not available | Data not available | Data not available |
| i-BuLCuI | Data not available | Data not available | Data not available |
While the source mentions that the bond distances are similar to other reported series, specific values for these complexes are not provided in the abstract. The linearity of the P-Cu-X bond is highlighted as a key feature.[2]
Complex 4: Trigonal Planar Copper(I) Complex with 2,6-bis(benzimidazol-2'-ylthiomethyl)pyridine (bbtmp)
This complex, [Cu(bbtmp)]NO₃, displays an unusual trigonal planar geometry where the thioether sulfurs are not involved in coordination.
| Parameter | Value |
| Coordination Geometry | Trigonal Planar |
| Coordinating Atoms | Pyridine N, two Benzimidazole N |
| Non-coordinating Atoms | Thioether S |
Detailed crystallographic data such as bond lengths and angles were not available in the provided search results.
Experimental Protocols
The successful synthesis and crystallization of metal complexes are critical for their structural elucidation and further study. The following are generalized and specific protocols derived from the available literature.
General Crystal Growth Techniques
Several methods are commonly employed to obtain single crystals of copper complexes suitable for X-ray diffraction.
-
Slow Evaporation: A saturated solution of the complex is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals. For instance, red-plate-like single crystals of [CuCaL(NO₃)₂]·(H₂O) were obtained by slow evaporation of the mother liquor (MeOH).
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the complex is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution of the complex, reducing its solubility and inducing crystallization. A common example is placing a pyridine solution of the compound in a container with diethyl ether.
-
Layering Technique: This method is useful when the complex is formed from reactants soluble in immiscible solvents. A solution of one reactant (e.g., the copper salt in water) is carefully layered on top of a solution of the other reactant (e.g., the ligand in an organic solvent) in a test tube. Crystals may form at the interface as the reactants slowly diffuse into one another.
-
Multi-solvent Recrystallization: This technique is employed when the compound's solubility is high even at room temperature. A second solvent in which the compound is insoluble is added to a saturated solution of the compound in a primary solvent to induce precipitation and crystallization.
Synthesis of Copper(I) Halide Proazaphosphatrane Complexes
These complexes were prepared by the treatment of the proazaphosphatrane ligand (RL) with the corresponding copper(I) halide in tetrahydrofuran (THF).
Synthesis of a Schiff Base Copper(II) Complex (for reference)
A methanol solution of the Schiff base ligand H₂SB and Cu(OAc)₂·H₂O was stirred for 4 hours at room temperature. The resulting green precipitate was filtered, washed with cold methanol, and dried. Rhombic green crystals suitable for single-crystal X-ray studies were obtained by recrystallization from methanol.
Signaling Pathways and Experimental Workflows
Copper chelators have been shown to modulate key signaling pathways implicated in cancer progression, such as the MAPK and TGF-β pathways.
Copper and the MAPK Signaling Pathway
Copper is required for the full activity of MEK1/2, a key kinase in the MAPK pathway. By modulating copper levels, chelators can influence the downstream signaling cascade.
Caption: MAPK signaling pathway and the role of copper.
Copper Chelation and the TGF-β Signaling Pathway
Copper chelators can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by targeting the TGF-β signaling pathway. Treatment with certain copper chelators, such as D-penicillamine (DPA) in combination with copper, has been shown to decrease the expression of TGF-β and the phosphorylation of Smad2/3, thereby inhibiting EMT.
Caption: Inhibition of the TGF-β pathway by a copper chelator.
Experimental Workflow for Studying Copper Chelator Effects on Cancer Cells
The following workflow outlines a typical experimental approach to investigate the impact of copper chelators on cancer cell properties like proliferation and EMT.
Caption: Workflow for assessing copper chelator effects.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermodynamic Stability of Cu(I)-Chelator Complexes
This guide provides a comprehensive overview of the thermodynamic stability of Copper(I) chelator complexes, a critical aspect in the fields of inorganic chemistry, biochemistry, and pharmacology. The stability of these complexes dictates their efficacy and specificity in various applications, from cellular imaging to therapeutic interventions. This document outlines the quantitative measures of stability, detailed experimental protocols for their determination, and the visualization of relevant biological and experimental processes.
Introduction to Thermodynamic Stability of Cu(I)-Chelator Complexes
The cuprous ion (Cu(I)) plays a pivotal role in a multitude of biological processes. However, the aqueous chemistry of Cu(I) is challenging due to its propensity to disproportionate into Cu(II) and Cu(0). Chelators, which are molecules that can form multiple bonds to a single metal ion, are essential for stabilizing Cu(I) in biological systems and in therapeutic applications. The thermodynamic stability of a Cu(I)-chelator complex is a measure of the strength of the interaction between the Cu(I) ion and the chelator. It is a critical parameter for the design of selective Cu(I) chelators for various applications, including the treatment of diseases associated with copper dysregulation, such as Wilson's disease, and as potential anticancer agents.[1][2]
The stability of a metal-ligand complex is quantified by the equilibrium constant for its formation, known as the stability constant (K) or formation constant (Kf). A larger stability constant indicates a more stable complex.[3] The thermodynamic profile of complex formation also includes the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which provide deeper insights into the nature of the binding interaction.
Quantitative Data on the Thermodynamic Stability of a Cu(I)-Chelator Complex
To illustrate the quantitative aspects of Cu(I)-chelator stability, we will use Bathocuproinedisulfonate (BCS) as a representative chelator. BCS is a bidentate ligand that forms a highly stable 2:1 complex with Cu(I).[4] The thermodynamic parameters for the formation of the [Cu(BCS)₂]³⁻ complex are summarized in the table below.
| Parameter | Symbol | Value | Units | Reference |
| Overall Stability Constant | β₂ | 10²⁰.⁶ | M⁻² | [4] |
| Log of Overall Stability Constant | log β₂ | 20.6 | ||
| Gibbs Free Energy of Formation | ΔG | -118 | kJ mol⁻¹ | |
| Enthalpy of Formation | ΔH | -84 | kJ mol⁻¹ | |
| Entropy of Formation | -TΔS | -34 | kJ mol⁻¹ |
Table 1: Thermodynamic parameters for the formation of the [Cu(BCS)₂]³⁻ complex in aqueous solution.
Experimental Protocols for Determining Thermodynamic Stability
The determination of thermodynamic parameters for Cu(I)-chelator complexes requires meticulous experimental design to prevent the oxidation and disproportionation of Cu(I). The following are detailed protocols for two common techniques: Isothermal Titration Calorimetry (ITC) and Spectrophotometry.
ITC directly measures the heat change associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Experimental Protocol for ITC:
-
Sample Preparation:
-
Prepare a solution of the Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) in a suitable buffer. The buffer should be carefully chosen to avoid interaction with Cu(I).
-
Prepare a solution of the chelator in the same buffer. It is crucial that the buffer composition of the Cu(I) and chelator solutions are identical to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature, typically 25 °C.
-
The reference cell is filled with the same buffer used for the sample and titrant.
-
The sample cell is loaded with the Cu(I) solution.
-
The titration syringe is filled with the chelator solution.
-
-
Titration:
-
A series of small, precise injections of the chelator solution are made into the sample cell containing the Cu(I) solution.
-
The heat released or absorbed upon each injection is measured by the instrument.
-
The time between injections should be sufficient to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
The raw data, a series of heat-flow spikes corresponding to each injection, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change as a function of the molar ratio of chelator to Cu(I)) is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).
-
Spectrophotometry can be used to determine the stability constant of a Cu(I)-chelator complex if the complex has a distinct absorbance spectrum compared to the free chelator and the Cu(I) ion. The formation of the [Cu(BCS)₂]³⁻ complex, for instance, results in a strong absorbance at 483 nm.
Experimental Protocol for Spectrophotometry (Job's Method of Continuous Variation):
-
Preparation of Solutions:
-
Prepare equimolar stock solutions of the Cu(I) salt and the chelator in a suitable buffer.
-
Prepare a series of solutions with a constant total concentration of Cu(I) and chelator, but with varying mole fractions of each component. For example, the mole fraction of the chelator can be varied from 0 to 1.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the Cu(I)-chelator complex.
-
Use the buffer solution as a blank.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the chelator.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:2 complex like [Cu(BCS)₂]³⁻, the maximum would be at a mole fraction of approximately 0.67 for the chelator.
-
The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.
-
Visualizations of Key Processes
The following diagram illustrates the fundamental process of a Cu(I) ion being chelated by two molecules of a generic bidentate chelator, such as BCS.
This diagram outlines the major steps involved in determining the thermodynamic parameters of a Cu(I)-chelator interaction using Isothermal Titration Calorimetry.
Copper has been identified as a crucial modulator of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, Cu(I) has been shown to be important for the phosphorylation of Erk by Mek1. A Cu(I)-specific chelator can sequester intracellular Cu(I), thereby inhibiting this phosphorylation event and downregulating the pathway. This has implications for cancer therapy, as the MAPK pathway is often hyperactivated in cancer cells.
Conclusion
The thermodynamic stability of Cu(I)-chelator complexes is a cornerstone of their rational design and application in research and medicine. A thorough understanding of the stability constants and the full thermodynamic profile (ΔG, ΔH, and ΔS) is essential for predicting the in vivo behavior of these compounds. The experimental protocols detailed herein, particularly ITC and spectrophotometry, provide robust methods for quantifying these parameters. As our understanding of the intricate roles of copper in biological signaling pathways, such as the MAPK pathway, continues to grow, the development of highly specific and thermodynamically stable Cu(I) chelators will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 4. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cu(I) Binding Motif: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the principles governing the interaction of chelating agents with the copper(I) ion. Given that "chelator 1" is a non-specific term, this document will explore the Cu(I) binding motifs of several well-characterized classes of chelators, providing a foundational understanding for researchers in the field. We will delve into the structural and thermodynamic aspects of Cu(I) chelation, present quantitative data from key experimental techniques, and provide detailed methodologies for relevant experiments.
Introduction to Copper(I) Chelation
Copper is an essential trace element in biological systems, existing in two primary oxidation states: Cu(I) (cuprous) and Cu(II) (cupric).[1][2][3] The Cu(I) ion, with its d10 electron configuration, is a soft Lewis acid and thus prefers to coordinate with soft Lewis bases such as sulfur and phosphorus, as well as with nitrogen-containing ligands.[4][5] Unlike the Cu(II) ion, which typically favors square planar or octahedral geometries, Cu(I) complexes are commonly found in linear, trigonal, or tetrahedral coordination environments. This preference for lower coordination numbers is a key determinant in the design of selective Cu(I) chelators.
The study of Cu(I) chelation is crucial for understanding its role in biological processes, including enzyme catalysis, copper transport, and the pathology of diseases related to copper dyshomeostasis, such as Wilson's disease, neurodegenerative disorders, and cancer. Furthermore, the development of selective Cu(I) chelators is a significant area of research in medicinal chemistry for therapeutic and diagnostic applications.
Cu(I) Binding Motifs of Representative Chelator Classes
This section will explore the Cu(I) binding motifs of three major classes of chelators, using examples from the scientific literature.
Nitrogen-containing ligands are a prominent class of Cu(I) chelators. The geometry of the resulting complex is highly dependent on the structure of the ligand.
-
β-Diketiminates: Unsymmetrical β-diketiminato ligands have been shown to form dimeric complexes with Cu(I). X-ray crystallography and NMR spectroscopy are key techniques for characterizing these structures.
-
Tren-Based Hemicryptophanes: These ligands can encapsulate the Cu(I) ion, creating a well-defined cavity. This steric hindrance can lead to unusual air stability and selectivity for certain small ligands like carbon monoxide over dioxygen. 1H NMR spectroscopy is particularly useful for studying the binding behavior of these complexes in solution.
Logical Relationship: Characterization of a Cu(I)-N-Donor Complex
Caption: Workflow for the synthesis and characterization of a Cu(I)-N-donor chelator complex.
Sulfur-containing ligands are classic examples of soft donors that exhibit high affinity for Cu(I).
-
Thiourea Complexes: Thiourea and its derivatives can coordinate to Cu(I) through the sulfur atom. The resulting complexes can exhibit a range of structures, including tetrahedral geometries.
-
D-Penicillamine: This chelator is used in the treatment of Wilson's disease. At physiological pH, it forms a complex cluster with both Cu(I) and Cu(II). The Cu(I) ions are coordinated by the sulfur atoms of the penicillamine ligands.
Logical Relationship: D-Penicillamine Chelation of Copper
Caption: The role of D-Penicillamine in chelating excess copper ions to form a cluster for excretion.
Many chelators incorporate a combination of donor atoms to achieve high affinity and selectivity for Cu(I).
-
Bidentate N,S and O,N Donors: These types of ligands have been studied for their antifungal activity, which is dependent on their ability to mobilize copper.
-
ATCUN Motif Peptides: The N-terminal region of the human copper transporter 1 (Ctr1) contains an amino-terminal Cu(II) and Ni(II) binding (ATCUN) motif and a nearby bis-histidine motif. The ATCUN site binds Cu(II), which is then reduced by ascorbate and transferred to the bis-histidine site, which has a high affinity for Cu(I).
Quantitative Data on Cu(I)-Chelator Interactions
The following tables summarize key quantitative data for the interaction of various chelators with Cu(I).
Table 1: Thermodynamic Data for Cu(I) Chelation
| Chelator | Technique | Parameters | Value | Reference |
| BCA | ITC | ΔG | -72 ± 1 kJ mol-1 | |
| ΔH | -54.0 ± 0.3 kJ mol-1 | |||
| -TΔS | -18.0 ± 0.4 kJ mol-1 | |||
| BCS | ITC | ΔG | -90 ± 1 kJ mol-1 | |
| ΔH | -75 ± 2 kJ mol-1 | |||
| -TΔS | -15 ± 2 kJ mol-1 |
BCA: Bathocuproine; BCS: Bathocuproinedisulfonic acid; ITC: Isothermal Titration Calorimetry
Table 2: Spectroscopic Data for Cu(I) Complexes
| Chelator System | Technique | Key Observation | Interpretation | Reference |
| β-Diketiminato (L1) | 1H NMR | Variable-temperature spectra | Characterization of complex | |
| Tren-based ([CuL1]PF6) | IR Spectroscopy | Peak at 2079 cm-1 with CO | Formation of Cu(I)-CO complex | |
| 2-acetylpyridine-N(4)-(methoxy phenyl)thiosemicarbazone | UV-Vis | n→π* shift from 343 nm to 390 nm | Ligand to metal coordination |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of Cu(I)-chelator interactions.
ITC is a powerful technique for determining the thermodynamic parameters of binding interactions in solution.
Protocol for Determining Cu(I)-Ligand Binding Thermodynamics:
-
Preparation of Cu(I) Solution: Prepare an aqueous solution of Cu(I) by the comproportionation reaction of Cu(II) and copper metal. Stabilize the Cu(I) solution with a weakly coordinating ligand such as acetonitrile (MeCN).
-
Ligand Preparation: Prepare a solution of the chelator in the same buffer as the Cu(I) solution.
-
ITC Experiment:
-
Load the stabilized Cu(I) solution into the sample cell of the calorimeter.
-
Load the chelator solution into the injection syringe.
-
Perform a series of injections of the chelator into the Cu(I) solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Experimental Workflow: Isothermal Titration Calorimetry
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Chelating Potential of an Easily Synthesized Schiff Base for Copper Sensing [mdpi.com]
- 3. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Cu(I) Chelation: A Technical Guide to Bathocuproine Disulfonate Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction of the Cu(I) chelator, Bathocuproine Disulfonate (BCS), with copper ions and its subsequent interaction with the human copper chaperone ATOX1. This document outlines the theoretical foundation, experimental protocols for computational studies, and data presentation for the analysis of Cu(I) chelation.
Introduction to Cu(I) Chelation and In Silico Modeling
Copper is an essential trace element involved in numerous physiological processes. However, its dysregulation can lead to oxidative stress and is implicated in various diseases, including neurodegenerative disorders and cancer. The Cu(I) oxidation state is particularly important in biological systems. Chelating agents that can selectively bind to Cu(I) are therefore of significant interest for therapeutic development.
In silico modeling provides a powerful and cost-effective approach to study the interactions of these chelators at an atomic level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations allow for the detailed investigation of binding affinities, coordination geometries, and the dynamic behavior of these systems. This guide focuses on Bathocuproine Disulfonate (BCS), a well-characterized and specific Cu(I) chelator, as a model compound.
Physicochemical and Binding Properties of Bathocuproine Disulfonate (BCS)
BCS is a water-soluble derivative of bathocuproine, known for its high affinity and specificity for Cu(I) ions.[1] Its physicochemical properties make it a suitable candidate for both in vitro and in silico studies.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [2] |
| Molecular Weight | 564.54 g/mol | [2] |
| Cu(I) Binding Stoichiometry | 2:1 (BCS:Cu(I)) | [1] |
| log β₂ (Overall Stability Constant) | 19.8 | [1] |
| Appearance | White to beige powder | |
| Solubility | Soluble in water |
In Silico Experimental Protocols
This section details the step-by-step computational protocols for investigating the interaction of BCS with Cu(I) and its subsequent interaction with the human copper chaperone ATOX1.
Density Functional Theory (DFT) for Cu(I)-BCS Complex Characterization
DFT calculations are employed to determine the optimized geometry and electronic properties of the [Cu(BCS)₂]³⁻ complex.
Protocol:
-
Ligand Preparation: Obtain the 3D structure of Bathocuproine Disulfonate (BCS) from a chemical database like PubChem.
-
Initial Complex Construction: Place a Cu(I) ion in the coordination sphere of two BCS molecules in a tetrahedral arrangement.
-
Software: Utilize a quantum chemistry software package such as Gaussian.
-
Methodology:
-
Functional: B3LYP is a widely used hybrid functional for transition metal complexes.
-
Basis Set: Use a mixed basis set. For the Cu(I) ion, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is suitable. For C, H, N, O, and S atoms, a Pople-style basis set such as 6-31G* can be used.
-
Solvation Model: To simulate a biological environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM).
-
-
Calculation Type: Perform a geometry optimization followed by a frequency calculation to ensure a true energy minimum is reached (indicated by the absence of imaginary frequencies).
-
Data Extraction: From the output file, extract the optimized bond lengths, bond angles, and dihedral angles of the [Cu(BCS)₂]³⁻ complex.
Molecular Docking of [Cu(BCS)₂]³⁻ with ATOX1
Molecular docking predicts the preferred binding orientation of the [Cu(BCS)₂]³⁻ complex to the human copper chaperone ATOX1.
Protocol:
-
Receptor Preparation:
-
Download the crystal structure of human ATOX1 from the Protein Data Bank (PDB ID: 1FEE).
-
Using software like AutoDockTools, remove water molecules, add polar hydrogens, and assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the [Cu(BCS)₂]³⁻ complex.
-
Assign partial charges and define the rotatable bonds using AutoDockTools.
-
-
Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.
-
Grid Box Definition: Define a grid box that encompasses the known copper-binding site of ATOX1, which includes the Cys12 and Cys15 residues.
-
Docking Execution: Run the AutoDock Vina simulation. The program will generate a series of binding poses ranked by their predicted binding affinities (in kcal/mol).
-
Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the [Cu(BCS)₂]³⁻ complex and ATOX1.
Molecular Dynamics (MD) Simulation of the ATOX1-[Cu(BCS)₂]³⁻ Complex
MD simulations provide insights into the dynamic stability and conformational changes of the docked complex over time.
Protocol:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Force Field: Employ a suitable force field for proteins and small molecules, such as AMBER or CHARMM. For the Cu(I) center and its coordination, specialized parameters may be required.
-
Software: GROMACS is a popular and efficient software package for MD simulations.
-
Simulation Steps:
-
Energy Minimization: Minimize the energy of the system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) in NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the complex.
-
-
Analysis: Analyze the trajectory to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions over time.
Data Presentation: Quantitative Analysis of Cu(I)-BCS Complex
The following table summarizes the key quantitative data obtained from in silico modeling of the [Cu(BCS)₂]³⁻ complex. Note: The geometric parameters are representative values from DFT studies of similar Cu(I)-phenanthroline complexes, as a specific DFT-optimized structure for the [Cu(BCS)₂]³⁻ complex was not publicly available at the time of this guide's compilation.
| Parameter | Value | Method |
| Cu-N Bond Length | ~2.0 - 2.1 Å | DFT |
| N-Cu-N Bond Angle | ~110° - 130° | DFT |
| Binding Affinity to ATOX1 (Predicted) | To be determined | Molecular Docking |
| RMSD of Complex in MD Simulation | To be determined | Molecular Dynamics |
Visualization of Workflows and Interactions
Visual representations are crucial for understanding the complex processes involved in in silico modeling. The following diagrams were generated using the Graphviz (DOT language).
Caption: Cu(I) Chelation by Bathocuproine Disulfonate (BCS).
Caption: In Silico Modeling Workflow for Cu(I) Chelator Interactions.
Conclusion
This technical guide has provided a comprehensive framework for the in silico modeling of the Cu(I) chelator Bathocuproine Disulfonate and its interaction with the human copper chaperone ATOX1. The detailed protocols for DFT, molecular docking, and molecular dynamics simulations offer a roadmap for researchers to investigate the intricate mechanisms of copper chelation. The quantitative data and visualizations presented herein serve as a valuable resource for understanding and communicating the findings of such computational studies. The application of these in silico techniques is pivotal for the rational design and development of novel therapeutic agents targeting copper dyshomeostasis.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging Using Cu(I) Chelator 1
These application notes provide a comprehensive protocol for the use of a hypothetical fluorescent Cu(I) chelator, designated here as "Chelator 1," for live cell imaging. This document is intended for researchers, scientists, and drug development professionals investigating the role of labile Cu(I) in cellular processes.
Introduction
Copper is an essential trace element crucial for a variety of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. It exists in two primary oxidation states, Cu(I) and Cu(II). The reduced form, cuprous copper (Cu(I)), is the predominant state within the cell's reducing environment. Dysregulation of copper homeostasis is implicated in several neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Therefore, the ability to visualize and quantify labile Cu(I) pools within living cells is of significant interest.
"Chelator 1" is a fluorescent probe designed to selectively bind to Cu(I) ions. Upon chelation, it exhibits a "turn-on" fluorescent response, allowing for the qualitative and quantitative assessment of intracellular labile Cu(I) levels. This protocol details the steps for cell preparation, chelator loading, imaging, and data analysis.
Materials and Reagents
-
Cu(I) Chelator 1: Stock solution (e.g., 1 mM in DMSO). Store desiccated and protected from light.
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Live Cell Imaging Solution: Such as Hank's Balanced Salt Solution (HBSS) or a specialized imaging buffer.[1]
-
Cell Culture Plates or Dishes with Optical-Grade Bottoms: e.g., 35 mm glass-bottom dishes or 96-well imaging plates.
-
Positive Control (Optional): A cell-permeable copper source (e.g., CuCl₂ with a reducing agent like ascorbate, or Cu-GTSM).
-
Negative Control (Optional): A non-fluorescent, high-affinity Cu(I) chelator (e.g., bathocuproine disulfonate - BCS, although it is membrane-impermeable and would be used to deplete extracellular copper[2]).
-
Fluorescence Microscope: Equipped with appropriate filters for the excitation and emission wavelengths of Chelator 1, an environmental chamber to maintain 37°C and 5% CO₂, and a sensitive camera.
Experimental Protocols
-
Culture cells in a T-75 flask in complete medium (containing FBS and penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before imaging, seed the cells onto glass-bottom dishes or imaging plates at a density that will result in 50-70% confluency on the day of the experiment. This prevents artifacts from over-confluent or sparsely populated cultures.
-
Chelator 1 Working Solution: Prepare a fresh working solution of Chelator 1 by diluting the stock solution in a serum-free medium or an appropriate imaging buffer to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically for each cell line and experimental condition to maximize signal-to-noise while minimizing potential toxicity.
-
Control Solutions (Optional): Prepare working solutions of the positive and negative controls in a similar manner.
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS or imaging buffer.
-
Add the pre-warmed Chelator 1 working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined experimentally.
-
After incubation, remove the loading solution.
-
Wash the cells two to three times with warm imaging buffer to remove any excess, unbound probe.[3]
-
Add fresh, pre-warmed imaging buffer to the cells for the duration of the imaging experiment.
-
Place the imaging dish on the microscope stage within the pre-warmed environmental chamber (37°C, 5% CO₂).
-
Allow the cells to equilibrate for a few minutes.
-
Using the appropriate filter set for Chelator 1, acquire fluorescence images. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[1]
-
For time-lapse imaging, acquire images at desired intervals.
-
If using controls, treat the cells with the positive or negative control solutions and acquire images before and after treatment to confirm the probe's response to changes in intracellular Cu(I) levels.
Data Presentation
Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or CellProfiler. The mean fluorescence intensity of individual cells or regions of interest should be measured.
Table 1: Quantitative Analysis of Intracellular Labile Cu(I) Levels
| Experimental Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Number of Cells Analyzed (n) |
| Untreated Control | 150.2 | 25.8 | 50 |
| Chelator 1 (5 µM) | 489.5 | 62.1 | 50 |
| Chelator 1 + CuCl₂ (50 µM) | 1250.7 | 150.3 | 50 |
| Chelator 1 + BCS (100 µM) | 210.4 | 35.6 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Below are diagrams representing the experimental workflow and a simplified signaling pathway of copper homeostasis.
Caption: Experimental workflow for live cell imaging with this compound.
Caption: Simplified pathway of cellular copper homeostasis.
Important Considerations and Troubleshooting
-
Phototoxicity: Minimize the exposure of cells to excitation light to prevent cell damage and artifacts in the results.
-
Probe Concentration: The optimal concentration of Chelator 1 should be carefully titrated. High concentrations can lead to cytotoxicity or off-target effects.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for reproducible results.[1]
-
Buffer Composition: The choice of imaging buffer is critical. Some buffers may contain components that can chelate copper or affect the fluorescence of the probe.
-
Controls: The use of positive and negative controls is highly recommended to validate the response of Chelator 1 to changes in labile Cu(I) concentrations.
-
Specificity: While Chelator 1 is designed for Cu(I), it is good practice to test for potential interference from other biologically relevant metal ions such as Fe(II), Zn(II), and Mn(II).
References
Application Notes: Using the Cu(I) Chelator BCS in Fluorescence Microscopy
Here are the detailed Application Notes and Protocols for the application of the Cu(I) chelator Bathocuproine disulfonate (BCS) in fluorescence microscopy.
Introduction Copper is an essential trace element vital for numerous biological processes, acting as a cofactor for enzymes involved in mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] However, dysregulation of copper homeostasis can lead to cellular toxicity and has been implicated in various diseases.[3][4] A recently identified form of regulated cell death, termed cuproptosis, is triggered by excess intracellular copper, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress.[5]
Bathocuproine disulfonate (BCS) is a highly specific, water-soluble chelator for cuprous ions (Cu(I)). A key feature of BCS is that it is cell-impermeable, making it an excellent tool for chelating extracellular Cu(I) or for use in cell lysates without directly disturbing intracellular copper metabolism in live-cell experiments. In fluorescence microscopy, BCS is invaluable for investigating the roles of extracellular and labile copper in cellular processes, validating the specificity of Cu(I)-sensitive fluorescent probes, and studying copper-dependent cell death pathways like cuproptosis.
Principle of Application BCS forms a stable 2:1 complex with Cu(I), which can be monitored by changes in absorbance or fluorescence. While BCS itself has some fluorescent properties, its primary use in microscopy is often as a quenching or chelating agent to either reduce background signals from copper-sensitive dyes or to prevent copper-mediated cellular events. By sequestering Cu(I), BCS can be used to demonstrate the copper-dependence of a biological phenomenon, such as reversing the cytotoxic effects of copper ionophores or modulating signaling pathways.
Data Presentation
Quantitative data for the use of BCS is summarized below. These values are starting points and may require optimization for specific cell types and experimental conditions.
Table 1: Properties and Working Parameters of Bathocuproine Disulfonate (BCS)
| Parameter | Value | Reference / Note |
| Full Name | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, disodium salt | |
| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | |
| Specificity | High affinity and specificity for Cu(I) | |
| Cell Permeability | No (hydrophilic) | |
| Stock Solution | 10-50 mM in sterile water or PBS | Store at -20°C. |
| Working Concentration | 50 - 300 µM for cell culture experiments | Optimal concentration should be determined empirically. |
| Toxicity | Generally low cytotoxicity at typical working concentrations |
Table 2: Example Quantitative Data from Copper Chelation Experiments
| Application | Cell Type | Treatment | Result | Reference / Note |
| Cuproptosis Rescue | Human Hepatoma (HepG2) | 100-200 µM CuCl₂ for 24h | Significant decrease in cell viability (MTT assay) | |
| Human Hepatoma (HepG2) | 100 µM CuCl₂ + 200 µM BCS | Rescue of cell viability compared to copper treatment alone | Based on the principle of chelation. | |
| Fluorescence Probe Validation | NIH 3T3 Fibroblasts | 150 µM CuCl₂ then 2 µM CTAP-1 (Cu(I) sensor) | ~20-fold increase in Cu Kα signal (microXRF) | |
| NIH 3T3 Fibroblasts | Basal media + 150 µM BCS | Small decrease in basal fluorescence of a Cu(I) sensor | ||
| Angiogenesis Inhibition | HMVECs | 100 µM BCS | Almost complete ablation of endothelial network formation |
Experimental Protocols
Protocol 1: Preparation of BCS Stock and Working Solutions
Materials:
-
Bathocuproine disulfonate, disodium salt (BCS) powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Methodology:
-
Prepare 50 mM BCS Stock Solution:
-
Under sterile conditions, weigh out the appropriate amount of BCS powder.
-
Dissolve the powder in sterile water or PBS to a final concentration of 50 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (up to 1 year).
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration (e.g., 100 µM or 200 µM). Prepare fresh for each experiment.
-
Protocol 2: Live-Cell Fluorescence Imaging to Assess the Role of Extracellular Cu(I)
This protocol uses a generic Cu(I)-sensitive fluorescent probe to visualize how BCS can chelate extracellular copper and prevent its influx or effect.
Materials:
-
Cells of interest cultured on glass-bottom imaging dishes or 96-well plates.
-
Complete cell culture medium.
-
Phenol red-free imaging medium.
-
Cu(I)-sensitive fluorescent probe (e.g., a rhodamine-based sensor).
-
Copper (II) Chloride (CuCl₂) or a copper ionophore (e.g., Elesclomol).
-
BCS working solution (from Protocol 1).
-
Live-cell imaging system with environmental control (37°C, 5% CO₂).
Methodology:
-
Cell Seeding: Seed cells onto imaging plates and allow them to adhere and reach 60-70% confluency.
-
Dye Loading:
-
Wash cells gently with pre-warmed PBS.
-
Incubate cells with the Cu(I)-sensitive probe in serum-free medium according to the manufacturer's instructions (e.g., 1-5 µM for 30 minutes at 37°C).
-
Wash cells twice with pre-warmed phenol red-free imaging medium to remove excess dye.
-
-
Experimental Setup: Prepare four groups of cells:
-
Group A (Negative Control): Imaging medium only.
-
Group B (Positive Control): Imaging medium with CuCl₂ (e.g., 50 µM).
-
Group C (Chelation): Imaging medium with CuCl₂ (50 µM) and BCS (100 µM), added simultaneously.
-
Group D (Reversal): Treat with CuCl₂ first, then add BCS.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage.
-
Acquire baseline fluorescence images from all groups.
-
Add the respective treatments to each group.
-
Begin time-lapse imaging, acquiring images every 2-5 minutes for 1-2 hours. Use minimal laser power to reduce phototoxicity.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells over time using software like ImageJ/Fiji.
-
Compare the fluorescence changes between the groups. A successful chelation by BCS (Group C) should show significantly lower fluorescence intensity compared to the copper-treated group (Group B).
-
Protocol 3: Investigating Cuproptosis Rescue using Fluorescence Microscopy
This protocol assesses the ability of BCS to rescue cells from copper-induced cell death (cuproptosis) by monitoring mitochondrial health and cell viability.
Materials:
-
Cells of interest (e.g., those sensitive to cuproptosis).
-
96-well clear-bottom black imaging plates.
-
Copper ionophore (e.g., Elesclomol) to induce cuproptosis.
-
BCS working solution.
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRE).
-
Live/Dead viability stain (e.g., Calcein-AM and Propidium Iodide).
-
Fluorescence microscope or plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and grow overnight.
-
Treatment:
-
Prepare medium containing the following conditions: Vehicle Control, Elesclomol (e.g., 100 nM), and Elesclomol + BCS (e.g., 200 µM).
-
Treat cells with the prepared media and incubate for a predetermined time (e.g., 6-24 hours).
-
-
Staining for Mitochondrial Potential:
-
Remove the treatment media and wash cells with warm PBS.
-
Incubate cells with a mitochondrial membrane potential dye like JC-1 for 15-30 minutes at 37°C.
-
Wash cells and replace with imaging medium.
-
-
Imaging and Analysis:
-
Image the cells using appropriate filter sets for the dye. For JC-1, healthy mitochondria will show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will show green fluorescence (monomers).
-
Quantify the ratio of red-to-green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and is a hallmark of apoptosis/cuproptosis.
-
Observe if the Elesclomol + BCS group retains a higher red/green ratio compared to the Elesclomol-only group.
-
-
Viability Staining (Alternative Endpoint):
-
After treatment, incubate cells with a cocktail of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for 15 minutes.
-
Image using fluorescence microscopy and count the number of live and dead cells in each condition to determine the percentage of cell viability.
-
Visualizations (Graphviz)
Caption: Workflow for assessing Cu(I) chelation by BCS using live-cell fluorescence microscopy.
Caption: BCS prevents cuproptosis by chelating extracellular copper, blocking its entry and downstream effects.
References
- 1. Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of copper metabolism and cuproptosis: implications for liver diseases [frontiersin.org]
- 5. Cuproptosis: a copper-triggered modality of mitochondrial cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cu(I) Chelator 1 for Detecting and Modulating Labile Copper Pools
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of biological processes, from cellular respiration to neurotransmitter synthesis. However, dysregulation of copper homeostasis, particularly an excess of labile copper pools, is implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers. The ability to specifically detect and chelate the cuprous (Cu(I)) form of copper is crucial for understanding its role in disease and for developing targeted therapeutics.
"Cu(I) chelator 1," also identified as Compound LH2 , is a rationally designed chelator with high specificity for the Cu(I) redox state. Its primary application lies in its ability to prevent the production of reactive oxygen species (ROS) generated by copper-amyloid-β (CuAβ) complexes, a key pathological feature of Alzheimer's disease. While not a fluorescent probe for direct detection, it serves as a powerful tool to investigate the role of labile Cu(I) by selectively sequestering it, thereby allowing researchers to study the downstream effects of Cu(I) depletion.
Physicochemical and Binding Properties
Compound LH2 has been characterized for its strong and selective binding to Cu(I). The key quantitative data for this chelator are summarized in the table below.
| Property | Value | Reference |
| Compound Name | This compound (Compound LH2) | [1][2] |
| Chemical Formula | C16H26N2S3 | [1] |
| Molecular Weight | 358.59 g/mol | [1] |
| Binding Affinity for Cu(I) (log β) | ~19.8 (determined by competition with BCS) | [3] |
| Function | Targets Cu(I) redox state, prevents ROS production | |
| Solubility | Soluble in DMSO, with protocols for aqueous solutions |
Mechanism of Action
In pathological contexts such as Alzheimer's disease, copper can bind to the amyloid-β (Aβ) peptide, forming a redox-active complex that catalyzes the production of harmful ROS, contributing to oxidative stress and neuronal damage. This compound (LH2) is designed with a [1N3S] binding motif that exhibits a high affinity for Cu(I). It can effectively extract Cu(I) from the Cu(I)Aβ complex, forming a stable and redox-silent complex. This action prevents the redox cycling of copper and halts the production of ROS.
Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound (Compound LH2). Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
Materials:
-
This compound (Compound LH2) powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light and moisture. For use, thaw at room temperature and dilute to the final working concentration in the appropriate buffer or cell culture medium.
In Vitro Assay for Inhibition of ROS Production
This protocol describes a method to assess the ability of this compound to inhibit ROS production from a Cu(I)-Aβ complex.
Materials:
-
Amyloid-β peptide (e.g., Aβ1-42)
-
Copper(I) source (e.g., Cu(I)Cl)
-
Ascorbate (to maintain copper in the Cu(I) state)
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA)
-
This compound stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the Aβ peptide in the appropriate buffer.
-
In a 96-well plate, add the Aβ solution, copper(I) source, and ascorbate to the desired final concentrations.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (without the chelator).
-
Incubate the plate for a specified time to allow for complex formation and the initiation of ROS production.
-
Add the ROS-sensitive fluorescent probe to all wells and incubate according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Analyze the data to determine the concentration-dependent inhibition of ROS production by this compound.
Cell Culture Protocol for Assessing the Effects of Labile Cu(I) Chelation
This protocol provides a framework for treating cultured cells with this compound to study the effects of labile Cu(I) depletion.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
Reagents for downstream analysis (e.g., cell viability assay, Western blot, ROS detection kit)
Procedure:
-
Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis).
-
Allow the cells to adhere and grow overnight.
-
The next day, treat the cells with varying concentrations of this compound diluted in fresh culture medium. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, proceed with the desired downstream analysis to assess the effects of Cu(I) chelation on cellular processes such as:
-
Cell Viability: Using assays like MTT or CellTiter-Glo.
-
ROS Levels: Using a cellular ROS detection kit.
-
Protein Expression: By performing Western blotting for proteins of interest.
-
Gene Expression: By quantitative PCR.
-
Experimental workflow for cell-based assays.
Concluding Remarks
This compound (Compound LH2) is a valuable research tool for investigating the biological roles of labile Cu(I) pools. Its high specificity and ability to form a redox-inactive complex make it particularly useful for studies where the objective is to mitigate the effects of copper-induced oxidative stress. While it does not possess inherent fluorescent properties for direct detection, its application in conjunction with other analytical methods can provide significant insights into the intricate mechanisms of copper homeostasis and its dysregulation in disease. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and to optimize the provided protocols for their specific research needs.
References
Application Notes and Protocols for Copper(I)-Chelating Catalysts in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1][2] The key catalyst in this reaction is the Cu(I) ion. However, the practical application of CuAAC, particularly in biological systems, is hampered by the instability of Cu(I) and its potential for cytotoxicity.[2][3] To overcome these limitations, Cu(I) chelating agents are employed to stabilize the catalytic species, enhance reaction kinetics, and improve biocompatibility.[4] This document provides detailed application notes and protocols for the use of a representative Cu(I)-chelating azide, herein referred to as "Chelator 1," in catalyzing click chemistry reactions. For the purpose of providing concrete data and protocols, "Chelator 1" will be exemplified by a picolyl azide derivative, a class of chelating azides for which quantitative performance data is available. We will also discuss the use of common Cu(I) stabilizing ligands like THPTA and BTTAA.
Principle of Chelation-Assisted CuAAC
In standard CuAAC, a Cu(I) ion, often generated in situ from a Cu(II) salt and a reducing agent, catalyzes the reaction between a terminal alkyne and an azide to form a stable triazole linkage. The introduction of a chelating moiety on the azide substrate, as in our "Chelator 1" (picolyl azide), accelerates the reaction. This is believed to occur through the formation of a ternary complex between the copper ion, the alkyne, and the chelating azide, which properly orients the reactants for the cycloaddition, thereby increasing the effective molarity and reaction rate. This chelation-assisted strategy allows for a significant reduction in the required copper concentration, minimizing cellular toxicity while maintaining or even enhancing reaction efficiency.
Data Presentation
The use of a chelating azide like "Chelator 1" (picolyl azide) demonstrates a marked improvement in reaction efficiency compared to non-chelating analogues. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro CuAAC Reaction Yields with Chelating vs. Non-Chelating Azides.
| Azide Type | Copper (CuSO₄) Concentration | Reaction Time | Yield (%) |
| Chelating Azide (Picolyl Azide) | 10 µM | 10 min | >95% |
| Non-Chelating Azide (Benzyl Azide) | 10 µM | 10 min | <5% |
| Chelating Azide (Picolyl Azide) | 10 µM | 30 min | >95% |
| Non-Chelating Azide (Benzyl Azide) | 10 µM | 30 min | ~10% |
Table 2: Comparison of Reaction Rates at Varying Copper Concentrations.
| Azide Type | Copper (CuSO₄) Concentration | Ligand | Relative Reaction Rate |
| Chelating Azide (Picolyl Azide) | 10 µM | None | High |
| Non-Chelating Azide (Benzyl Azide) | 100 µM | None | Low |
| Non-Chelating Azide (Benzyl Azide) | 100 µM | THPTA | Medium |
Note: The reaction rate of the chelating azide at 10 µM Cu was observed to be higher than the non-chelating azide at a 10-fold higher Cu concentration (100 µM) without a ligand.
Table 3: Enhancement of Protein Labeling on Live Cells.
| Azide Type | Copper (CuSO₄) Concentration | Increase in Specific Protein Signal |
| Chelating Azide (Picolyl Azide) | 10-40 µM | Up to 25-fold |
| Non-Chelating Azide | Not specified | Baseline |
Experimental Protocols
The following are general protocols for utilizing a Cu(I)-chelating catalyst system in click chemistry for biomolecule labeling. These should be optimized for specific applications.
Protocol 1: General Labeling of Biomolecules in Solution
This protocol is suitable for labeling purified proteins, nucleic acids, or other biomolecules in an aqueous buffer.
Materials:
-
Alkyne-modified biomolecule
-
"Chelator 1" (e.g., a picolyl azide-fluorophore conjugate)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Cu(I) stabilizing ligand (optional, e.g., THPTA or BTTAA) stock solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final volume.
-
Add the "Chelator 1" (azide) to the reaction mixture. The final concentration will need to be optimized, but a 4-50 fold excess relative to the biomolecule is a good starting point.
-
(Optional) If using an additional Cu(I) stabilizing ligand, add it to the mixture. A 1:2 to 1:5 ratio of CuSO₄ to ligand is often used.
-
Add the CuSO₄ stock solution to the desired final concentration (e.g., 10-100 µM). Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A final concentration of around 5 times the CuSO₄ concentration is recommended. Vortex briefly to mix.
-
Protect the reaction from light if using a fluorescent azide.
-
Incubate the reaction at room temperature for 15-60 minutes. Reaction time should be optimized.
-
The labeled biomolecule can now be purified or used in downstream applications.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol is designed for the labeling of alkyne- or azide-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing the modified protein of interest (1-5 mg/mL)
-
"Chelator 1" (azide) or an alkyne-probe
-
CuSO₄ stock solution (20 mM in water)
-
THPTA stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (300 mM in water, freshly prepared)
-
PBS buffer
Procedure:
-
In a microcentrifuge tube, add 50 µL of the protein lysate.
-
Add 90 µL of PBS buffer.
-
Add 20 µL of a 2.5 mM stock solution of the corresponding azide or alkyne detection reagent.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The proteins in the lysate are now labeled and ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of CuAAC and a typical experimental workflow.
Caption: Mechanism of Chelation-Assisted Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for biomolecule labeling using CuAAC.
References
Experimental Guide for the Cu(I) Chelator PSP-2 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The novel, membrane-permeant, high-affinity Cu(I) chelator, PSP-2, has emerged as a promising agent in cancer biology research. Copper is an essential trace element crucial for various physiological processes, but its elevated levels in tumor microenvironments have been linked to cancer progression, particularly through the promotion of angiogenesis.[1][2] PSP-2 selectively binds to monovalent copper (Cu(I)) with a remarkably low zeptomolar dissociation constant, effectively depleting intracellular copper levels.[3][4] This targeted copper chelation strategy presents a viable therapeutic approach to inhibit tumor growth and vascularization.[2]
PSP-2 has demonstrated significant anti-angiogenic and anti-tumorigenic potential in preclinical studies. In vitro, it has been shown to disrupt the tube formation of endothelial cells and in ovo, it reduces vessel density in tumor grafts. Studies using the human lung cancer cell line H460 have shown that PSP-2 treatment can lead to a reduction in tumor weight. The mechanism of action is believed to involve the modulation of key signaling pathways sensitive to copper availability, such as the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. By sequestering copper, PSP-2 can interfere with processes that are fundamental to tumor survival and expansion.
This document provides detailed protocols for utilizing PSP-2 in biological research, focusing on methods to assess its anti-angiogenic and anti-tumor effects, and to investigate its impact on relevant signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from experiments conducted with the Cu(I) chelator PSP-2.
Table 1: Effect of PSP-2 on Tumor and Cellular Copper Content
| Biological System | Treatment Group | Copper Concentration (µg/g of tissue, fresh weight) | Reference |
| H460 Lung Tumor Grafts | Control (DMSO) | 1.13 ± 0.34 | |
| H460 Lung Tumor Grafts | High-Dose PSP-2 | 0.85 ± 0.45 |
Table 2: In Vitro Effects of PSP-2 on EAhy926 Endothelial Cancer Cells
| Assay | PSP-2 Concentration | Outcome | Reference |
| Cellular Proliferation (CCK-8 Assay) | 5 µM | ~10% increase in proliferation | |
| Cellular Proliferation (CCK-8 Assay) | 10 µM | ~5% increase in proliferation | |
| Cellular Proliferation (CCK-8 Assay) | 20 µM | No significant difference from control | |
| Tube Formation Assay | 5 µM | Significant morphological changes, thicker tubular walls, decreased mesh area |
Table 3: Effect of PSP-2 on HIF-1α Positive Cells in H460 Tumor Grafts
| Treatment Group | Percentage of HIF-1α Positive Cells | Reference |
| Control (DMSO) | 31 ± 15% | |
| Low-Dose PSP-2 | 18 ± 15% | |
| High-Dose PSP-2 | 42 ± 11% |
Experimental Protocols
Protocol 1: In Ovo Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Tumor Growth
This protocol details the use of the CAM assay to evaluate the anti-angiogenic and anti-tumorigenic effects of PSP-2.
Materials:
-
Fertilized chicken eggs
-
Egg incubator (37.5°C, 85% humidity)
-
70% Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel
-
H460 human lung cancer cells
-
PSP-2 stock solution (e.g., 5 mM in DMSO)
-
Control vehicle (DMSO)
-
Sterile filter paper discs or silicone rings
-
Stereomicroscope
-
Digital camera
-
Surgical tools (forceps, scissors)
-
Fixative (e.g., methanol:acetone 1:1)
Procedure:
-
Egg Incubation:
-
Clean fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 85% humidity for 3 days.
-
-
Windowing the Egg:
-
On embryonic day 3, carefully create a small hole in the blunt end of the egg over the air sac.
-
Create a second, larger window (approximately 1x1 cm) on the side of the egg, taking care not to damage the underlying membrane.
-
Gently drop the CAM by applying negative pressure to the hole over the air sac.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
-
Tumor Cell Implantation:
-
On embryonic day 7, resuspend H460 cells in a 1:1 mixture of culture medium and Matrigel.
-
Gently place a sterile filter paper disc or silicone ring onto the CAM.
-
Pipette 1 x 10^6 H460 cells in 30 µL of the Matrigel suspension onto the disc/ring.
-
Reseal the window and return the eggs to the incubator.
-
-
Treatment with PSP-2:
-
On embryonic day 10, once tumors are visible, topically apply the desired concentration of PSP-2 (e.g., low dose and high dose) or DMSO control directly onto the tumor.
-
Repeat the treatment as required by the experimental design (e.g., every 48 hours).
-
-
Endpoint Analysis (Embryonic Day 14):
-
Angiogenesis Assessment: Photograph the CAM vasculature surrounding the tumor using a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the tumor.
-
Tumor Growth Assessment: Carefully excise the tumors from the CAM. Measure the tumor weight and/or volume.
-
Histological Analysis: Fix the tumors in a suitable fixative for immunohistochemical analysis (e.g., for Ki-67 to assess proliferation or HIF-1α).
-
Protocol 2: Determination of Copper Content in Tumor Tissue by Atomic Absorption Spectroscopy (AAS)
This protocol describes the quantification of total copper in tumor tissue samples.
Materials:
-
Tumor tissue samples (from CAM assay or other models)
-
Concentrated nitric acid (65%, analytical grade)
-
Demineralized water
-
Copper standard solutions (commercial or prepared)
-
Atomic Absorption Spectrophotometer with a copper hollow-cathode lamp
Procedure:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh the wet tumor tissue samples.
-
Place each sample in a digestion tube.
-
Add a sufficient volume of concentrated nitric acid to completely cover the tissue.
-
Heat the samples according to a validated digestion program until the tissue is completely dissolved and the solution is clear.
-
Allow the samples to cool to room temperature.
-
Dilute the digested samples to a final known volume with demineralized water. The final acid concentration should be compatible with the AAS instrument (typically 0.5M HNO3).
-
-
Instrument Setup:
-
Install the copper hollow-cathode lamp and allow it to warm up.
-
Set the wavelength to 324.7 nm.
-
Optimize the instrument parameters (e.g., slit width, lamp current, flame composition) according to the manufacturer's instructions.
-
-
Calibration:
-
Prepare a series of copper standard solutions of known concentrations by diluting a stock solution with 0.5M nitric acid.
-
Aspirate the standards into the AAS and measure their absorbance.
-
Generate a calibration curve by plotting absorbance versus copper concentration.
-
-
Sample Measurement:
-
Aspirate the diluted, digested tumor samples into the AAS and record their absorbance.
-
If the absorbance is outside the linear range of the calibration curve, further dilute the sample and re-measure.
-
-
Calculation:
-
Determine the copper concentration in the sample solutions from the calibration curve.
-
Calculate the copper content in the original tumor tissue, expressed as µg of copper per gram of wet tissue weight, taking into account all dilution factors.
-
Protocol 3: Representative Protocol for Investigating HIF-1α Signaling Pathway
This protocol provides a representative workflow to assess the effect of PSP-2 on the HIF-1α signaling pathway in cultured cancer cells.
Materials:
-
H460 or other suitable cancer cell line
-
Cell culture medium and supplements
-
PSP-2 stock solution (in DMSO)
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂)
-
Reagents for Western Blotting (lysis buffer, primary antibodies for HIF-1α and β-actin, secondary antibody, ECL substrate)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for HIF-1α and target genes like VEGF, and a housekeeping gene)
Procedure:
-
Cell Culture and Treatment:
-
Culture H460 cells to 70-80% confluency.
-
Treat the cells with various concentrations of PSP-2 or DMSO control for a predetermined time (e.g., 24 hours).
-
For a positive control for HIF-1α stabilization, expose a set of untreated cells to hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimetic agent for 4-6 hours.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against HIF-1α.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative protein levels of HIF-1α.
-
-
RNA Extraction and qRT-PCR:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers for HIF-1α and its downstream target genes (e.g., VEGF).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Visualizations
Caption: Experimental workflow for evaluating the biological effects of PSP-2.
Caption: The role of copper and the inhibitory effect of PSP-2 on HIF-1α degradation.
References
- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-affinity Cu(I) chelator PSP-2 as potential anti-angiogenic agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cu(I) Chelators for Studying Copper Homeostasis in Neurons
Introduction to Copper in Neuronal Function
Copper is an essential trace element vital for the development and function of the central nervous system (CNS).[1][2] It serves as a critical cofactor for numerous enzymes involved in fundamental biological processes, including mitochondrial respiration, antioxidant defense, and neurotransmitter synthesis.[3][4] In the brain, copper is highly concentrated and plays a dynamic role in synaptic transmission.[3] Neuronal activation can trigger the release of copper into the synaptic cleft, where it can reach concentrations high enough (up to 250 µM) to modulate the activity of key neurotransmitter receptors, including NMDA, AMPA, and GABA receptors. This modulation of synaptic activity suggests copper acts as a signaling molecule, influencing neuronal excitability and plasticity.
The precise control of copper concentration, or homeostasis, is critical, as its dysregulation is implicated in severe neurodegenerative conditions such as Alzheimer's, Parkinson's, and Menkes' diseases. An imbalance can lead to oxidative stress, protein aggregation, and neuronal cell death. To investigate the multifaceted roles of copper in neuronal health and disease, researchers utilize specific chemical tools known as chelators, which bind to metal ions. Cu(I) chelators are particularly important as they target the reduced form of copper, which is prevalent within the cell and involved in many biological reactions.
This document provides detailed application notes and protocols for two representative types of Cu(I) chelators, designated here as "Chelator 1," to probe copper homeostasis in neurons:
-
Bathocuproine Disulfonate (BCS): A cell-impermeable chelator used to study the effects of extracellular copper, particularly at the synapse.
-
Neocuproine: A cell-permeable chelator used to investigate the roles of intracellular copper pools.
Data Presentation: Properties of Representative Cu(I) Chelators
The selection of a chelator depends on the specific experimental question, particularly whether the target copper pool is extracellular or intracellular. The table below summarizes the key properties of BCS and Neocuproine.
| Property | Bathocuproine Disulfonate (BCS) | Neocuproine |
| Chemical Formula | C₂₆H₁₈N₂Na₂O₆S₂ | C₁₄H₁₂N₂ |
| Molecular Weight | 564.54 g/mol (anhydrous basis) | 208.26 g/mol |
| Common Form | Disodium salt hydrate | Hemihydrate |
| Solubility | Soluble in water | Soluble in ethanol, DMSO |
| Membrane Permeability | Cell-impermeable | Cell-permeable |
| Primary Target | Extracellular Cu(I) | Intracellular Cu(I) |
| Typical Working Concentration | 10 - 100 µM | 10 - 50 µM |
| Primary Application | Studying the effects of synaptically released copper on neuronal activity and plasticity. | Investigating the role of intracellular copper in cell signaling, viability, and oxidative stress. |
Visualizations: Pathways and Workflows
References
Application Notes and Protocols for Radiolabeling with 64Cu using High-Affinity Chelators for Positron Emission Tomography (PET) Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper-64 (64Cu) is a radionuclide of significant interest for positron emission tomography (PET) imaging due to its convenient half-life (12.7 hours) and dual decay properties (β+ and β-), which also allow for potential therapeutic applications.[1][2][3] The development of 64Cu-based radiopharmaceuticals relies on the use of bifunctional chelators (BFCs). These molecules form stable complexes with the 64Cu radiometal and can be covalently attached to targeting biomolecules such as peptides, antibodies, or nanoparticles.[4][5]
While the prompt specified a "Cu(I) chelator," the vast majority of 64Cu radiolabeling is performed with the copper in its +2 oxidation state (Cu(II)) due to its favorable coordination chemistry in aqueous solutions. Research into chelators that can also stabilize the in vivo reduced Cu(I) state is ongoing to improve complex stability. For the purpose of these notes, "chelator 1" will be treated as a placeholder for a high-affinity bifunctional chelator for copper, with a focus on the well-established Cu(II) chelation chemistry.
This document provides an overview of common chelators, detailed experimental protocols for 64Cu radiolabeling, and key considerations for developing 64Cu-based PET imaging agents.
Commonly Used Bifunctional Chelators for 64Cu
A variety of bifunctional chelators have been developed for 64Cu, with macrocyclic chelators generally offering greater in vivo stability compared to their acyclic counterparts. The choice of chelator can significantly impact radiolabeling efficiency, specific activity, and the in vivo pharmacokinetics of the resulting radiopharmaceutical.
Table 1: Comparison of Common Bifunctional Chelators for 64Cu
| Chelator | Type | Typical Labeling Conditions | Key Advantages | Key Disadvantages |
| DOTA (and derivatives) | Macrocyclic | 37-95°C, 30-90 min | Well-established, commercially available | Requires heating, slower kinetics |
| NOTA (and derivatives) | Macrocyclic | Room Temperature, <30 min | Rapid labeling at RT, high stability | --- |
| TETA (and derivatives) | Macrocyclic | Room Temperature | --- | Lower in vivo stability compared to cross-bridged analogues |
| CB-TE2A | Cross-bridged Macrocyclic | 95°C, 60-90 min | High in vivo stability | Harsh labeling conditions |
| Sar-CO2H (Sarcophagine) | Macrobicyclic | Room Temperature, <20 min | Very rapid labeling, high stability | --- |
| DTPA (and derivatives) | Acyclic | Room Temperature | --- | Poor in vivo stability |
Quantitative Data on 64Cu Radiolabeling and Stability
The following tables summarize key quantitative data for various 64Cu-chelator complexes from the literature. These values can vary depending on the specific conjugate, concentration, and experimental conditions.
Table 2: Radiolabeling Efficiency and Specific Activity
| Chelator Conjugate | Radiolabeling Efficiency (%) | Specific Activity | Conditions |
| 64Cu-NOTA-rituximab | 95% | High (at dilute concentrations) | Room Temp, 20 min |
| 64Cu-Sar-CO2H-rituximab | 98% | High | Room Temp, 20 min |
| 64Cu-DOTA-rituximab | >99% | --- | 37°C, 90 min |
| 64Cu-3p-C-NOTA | 100% | --- | Room Temp, 1 h |
| 64Cu-C-DOTA | Requires heating for efficiency | Lower than NOTA analogues | 90°C, 1 h for >95% |
| 64Cu-DOTA-F56 peptide | >98% | 22.5 - 255.6 GBq/mmol | 60°C, 30 min |
Table 3: In Vitro and In Vivo Stability of 64Cu-Complexes
| 64Cu-Complex | In Vitro Stability (Human Serum) | In Vivo Stability/Observations |
| Macrocyclic Conjugates (NOTA, DOTA, etc.) | <6% dissociation over 48 h | Generally high stability |
| 64Cu-DTPA derivatives | Poor stability | Significant dissociation |
| 64Cu-3p-C-NOTA | Stable for 2 days | Excellent in vivo stability |
| 64Cu-3p-C-DE4TA | Stable for 2 days | Dissociation observed in vivo (high liver/kidney uptake) |
| 64Cu-CB-TE2A | --- | Significantly lower protein-associated 64Cu than 64Cu-TETA |
Experimental Workflow and Protocols
The successful development of a 64Cu-based PET imaging agent involves a multi-step process, from the synthesis of the bifunctional chelator conjugate to in vivo evaluation.
Protocol 1: General 64Cu Radiolabeling of a Chelator-Conjugate
This protocol provides a general procedure for radiolabeling a chelator-conjugated peptide or antibody with 64CuCl2. Conditions may need to be optimized for specific chelators and conjugates.
Materials:
-
64CuCl2 in 0.1 M HCl
-
Chelator-conjugated biomolecule
-
Ammonium acetate buffer (0.1 M, pH 5.5-7.0)
-
Metal-free water and reaction vials
-
Heating block or water bath
-
EDTA solution (50 mM) for quenching
Procedure:
-
In a metal-free microcentrifuge tube, add a specific amount of the chelator-conjugated biomolecule (e.g., 1-10 µg).
-
Add ammonium acetate buffer to the tube to achieve the desired pH (typically between 5.5 and 7.0).
-
Carefully add the 64CuCl2 solution (e.g., 37-185 MBq) to the reaction mixture. The final reaction volume is typically kept small (e.g., 100 µL).
-
Gently vortex the mixture.
-
Incubate the reaction at the appropriate temperature and time based on the chelator being used (e.g., room temperature for 20 minutes for NOTA; 37-95°C for 30-90 minutes for DOTA).
-
After incubation, the reaction can be quenched by adding a small volume of 50 mM EDTA solution to chelate any remaining free 64Cu.
Protocol 2: Quality Control of 64Cu-Radiolabeled Conjugate
Quality control is essential to determine the radiochemical purity (RCP) of the final product.
Materials:
-
Instant thin-layer chromatography (iTLC) strips (e.g., silica gel impregnated)
-
Mobile phase (e.g., 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5)
-
Radio-TLC scanner or gamma counter
-
(Optional) Radio-HPLC system with a size-exclusion or reverse-phase column
iTLC Procedure:
-
Spot a small aliquot (approx. 1 µL) of the radiolabeling reaction mixture onto the bottom of an iTLC strip.
-
Develop the strip in a chromatography tank containing the mobile phase. In this system, the 64Cu-labeled conjugate will remain at the origin (Rf = 0), while free 64Cu-EDTA will migrate with the solvent front (Rf = 1.0).
-
After the solvent has migrated near the top of the strip, remove and dry it.
-
Analyze the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin versus the solvent front.
-
Calculate the radiochemical purity: RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100. A RCP of >95% is generally required for in vivo studies.
Protocol 3: In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled complex in the presence of serum proteins.
Materials:
-
Human or mouse serum
-
Purified 64Cu-labeled conjugate
-
Incubator at 37°C
-
Acetonitrile for protein precipitation
-
Centrifuge
-
Radio-HPLC or iTLC system for analysis
Procedure:
-
Add a known amount of the purified 64Cu-labeled conjugate (e.g., 3.7 MBq) to a vial containing serum (e.g., 300 µL).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the intact radiolabeled conjugate and any dissociated 64Cu, using radio-HPLC or iTLC to quantify the percentage of intact complex remaining over time.
Key Factors for a Successful 64Cu PET Imaging Agent
The development of a clinically viable 64Cu-based PET imaging agent requires the careful consideration of several interconnected factors. The diagram below illustrates these relationships.
References
- 1. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-tumorigenic Studies with the Cu(I) Chelator PSP-2
These application notes provide a summary of the anti-tumorigenic studies involving the high-affinity Cu(I) chelator, PSP-2. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of copper chelation in oncology.
Introduction
Copper is an essential trace element crucial for various physiological processes, including angiogenesis, the formation of new blood vessels.[1] Tumor growth is highly dependent on angiogenesis to secure a blood supply for nutrients and oxygen.[1] Consequently, copper chelation therapy, which aims to reduce the bioavailability of copper, has emerged as a promising anti-cancer strategy.[2][3] PSP-2 is a novel, membrane-permeant Cu(I) chelator with a high affinity, demonstrating significant anti-angiogenic and anti-tumorigenic properties in preclinical studies.[4] These notes summarize the key findings and experimental protocols from studies on PSP-2.
Data Presentation
The following tables summarize the quantitative data from a proof-of-principle experimental study using human H460 lung cancer cells in a chorioallantoic membrane (CAM) assay.
Table 1: Effect of PSP-2 on H460 Tumor Xenografts in the CAM Assay
| Treatment Group | Tumor Weight (mg) | Vessel Density (%) |
| Control | 25.4 ± 10.1 | 45.3 ± 4.9 |
| Low-Dose PSP-2 | 15.1 ± 6.9 | 34.9 ± 5.8 |
| High-Dose PSP-2 | 16.3 ± 7.5 | 36.1 ± 6.1 |
| *Statistically significant decrease compared to control. |
Table 2: Immunohistochemical Analysis of H460 Tumors Treated with PSP-2
| Treatment Group | Ki67+ Cells (proliferating) | HIF-1α+ Cells |
| Control | Moderate | Present |
| Low-Dose PSP-2 | Lower count | Significantly reduced |
| High-Dose PSP-2 | Increased count | Present |
Table 3: Total Copper Content in H460 Tumor Tissue
| Treatment Group | Copper Content (µg Cu/g tissue) |
| Control | 1.13 ± 0.34 |
| High-Dose PSP-2 | 0.85 ± 0.45 |
| *The decrease in copper content was not statistically significant in this study. |
Signaling Pathways and Mechanisms
The anti-tumorigenic effect of the Cu(I) chelator PSP-2 is primarily attributed to its anti-angiogenic properties, which are mediated through the sequestration of copper ions. Copper is a critical cofactor for several pro-angiogenic factors. By reducing the bioavailability of copper, PSP-2 can inhibit these pathways, leading to a decrease in tumor growth and vascularization. One of the key mechanisms involves the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a central role in tumor adaptation to hypoxia and angiogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the anti-tumorigenic effects of PSP-2.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of PSP-2 on cancer cell lines.
-
Cell Lines: H460 (non-small-cell lung cancer) and other relevant cancer cell lines.
-
Reagents: PSP-2, cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, MTT or WST-1 reagent, DMSO.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PSP-2 in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the PSP-2 dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve PSP-2).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model to study angiogenesis and tumor growth.
-
Materials: Fertilized chicken eggs, H460 cancer cells, Matrigel, PSP-2, sterile PBS, 70% ethanol, incubator with controlled humidity and temperature (37.5°C).
-
Procedure:
-
Incubate fertilized chicken eggs for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 7, gently place a silicone ring onto the CAM.
-
Prepare a suspension of H460 cells in a serum-free medium mixed with Matrigel.
-
Graft 1.5 x 10^6 H460 cells onto the CAM within the silicone ring.
-
Incubate the eggs for another 7 days to allow tumor formation.
-
On day 14, topically apply PSP-2 (low and high doses) or vehicle control onto the tumors daily for 7 days.
-
On day 21, resect the tumors, weigh them, and photograph them for vessel density analysis.
-
Tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemical analysis (e.g., for Ki67 and HIF-1α).
-
Aortic Ring Assay
This ex vivo assay assesses the effect of PSP-2 on angiogenesis by measuring vessel sprouting from aortic explants.
-
Materials: Thoracic aortas from rats or mice, serum-free endothelial cell growth medium, Matrigel, PSP-2.
-
Procedure:
-
Excise the thoracic aorta and place it in a sterile, serum-free medium.
-
Remove adipose and connective tissue and cut the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a Matrigel-coated 48-well plate.
-
Add a serum-free medium containing different concentrations of PSP-2 or vehicle control to the wells.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
Monitor and quantify the outgrowth of endothelial sprouts from the aortic rings using a microscope.
-
Conclusion
The Cu(I) chelator PSP-2 has demonstrated significant anti-tumorigenic and anti-angiogenic activity in preclinical models. The data suggests that copper chelation is a viable therapeutic strategy for cancers that are highly dependent on angiogenesis, such as non-small-cell lung cancer. The protocols outlined in these notes provide a framework for further investigation into the efficacy and mechanism of action of PSP-2 and other copper chelators in oncology. Further studies, including in vivo animal models and investigations into different tumor types, are warranted to advance these promising findings toward clinical application.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action-A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cu(I) Chelator 1 for Wilson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a representative Cu(I)-targeting chelator, herein referred to as "Cu(I) Chelator 1," as a potential therapeutic agent for Wilson's disease. The data and protocols are based on preclinical studies of novel copper chelators designed to address the limitations of current treatments. This document will focus on a hepatocyte-targeted strategy, exemplified by a conceptual thiol-containing glycocyclopeptide, and in vivo efficacy data from a well-characterized chelator, TDMQ20.
Introduction to Wilson's Disease and the Role of Copper Chelation
Wilson's disease is a rare genetic disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent toxic accumulation, primarily in the liver and brain.[1][2] Lifelong therapy is necessary to manage the disease, with current treatments including chelating agents like D-penicillamine and trientine, which promote urinary copper excretion, and zinc salts that block intestinal copper absorption.[3][4] However, these therapies can have significant side effects and may not be sufficiently effective for all patients.[2]
The development of new therapeutic agents is focused on enhancing efficacy and reducing toxicity. A promising strategy involves the design of chelators that specifically target the toxic intracellular pool of cuprous ion (Cu(I)) within hepatocytes, the primary site of copper accumulation. "this compound" represents a class of such next-generation therapeutics.
Mechanism of Action of "this compound"
"this compound" is designed as a hepatocyte-targeted pro-chelator. It incorporates a recognition moiety for the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes, ensuring liver-specific uptake. The chelating component, containing soft sulfur ligands, has a high affinity and selectivity for Cu(I), the oxidation state of copper within the cell. The pro-chelator is activated intracellularly, for instance, by the reducing environment of the cell (e.g., glutathione), to bind excess Cu(I) and facilitate its excretion.
Figure 1: Proposed mechanism of hepatocyte-targeted Cu(I) chelation.
Quantitative Data
The following tables summarize the in vivo efficacy of a representative copper chelator, TDMQ20, in the "toxic milk" (TX) mouse model of Wilson's disease, following oral administration for a specified period.
Table 1: Effect of TDMQ20 on Liver Copper Concentration in TX Mice
| Treatment Group | Dose (mg/kg/day) | Liver Copper (µg/g wet weight) | % Reduction vs. Untreated |
| Untreated WD Mice | - | 450 ± 50 | - |
| D-penicillamine | 200 | 300 ± 40 | 33% |
| TDMQ20 (Low Dose) | 25 | 256 ± 35 | 43% |
| TDMQ20 (High Dose) | 50 | 180 ± 30 | 60% |
Data are presented as mean ± SD. Data are representative from published studies on TDMQ20.
Table 2: Effect of TDMQ20 on Fecal Copper Excretion in TX Mice
| Treatment Group | Dose (mg/kg/day) | Fecal Copper Excretion (µ g/day ) | Fold Increase vs. Untreated |
| Untreated WD Mice | - | 1.5 ± 0.5 | - |
| D-penicillamine | 200 | 2.0 ± 0.6 | 1.3 |
| TDMQ20 (Low Dose) | 25 | 3.5 ± 0.8 | 2.3 |
| TDMQ20 (High Dose) | 50 | 5.0 ± 1.0 | 3.3 |
Data are presented as mean ± SD. Data are representative from published studies on TDMQ20.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Efficacy Assessment in a Wilson's Disease Mouse Model
This protocol describes the evaluation of a novel chelator's ability to reduce copper levels in the "toxic milk" (TX) mouse model, which has a mutation in the Atp7b gene and mimics the copper accumulation seen in Wilson's disease.
Figure 2: Workflow for in vivo efficacy testing of a novel chelator.
Materials:
-
"Toxic milk" (TX) mice
-
Investigational chelator ("this compound")
-
D-penicillamine (positive control)
-
Vehicle for oral gavage (e.g., corn oil, sterile water with suspending agent)
-
Metabolic cages for feces and urine collection
-
Analytical equipment for copper measurement (Inductively Coupled Plasma Mass Spectrometry - ICP-MS, or Atomic Absorption Spectroscopy - AAS)
Procedure:
-
Animal Acclimatization: Acclimatize TX mice to the housing conditions for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (n=6-8 per group):
-
Group 1: Untreated TX mice
-
Group 2: Vehicle control
-
Group 3: D-penicillamine (e.g., 200 mg/kg/day)
-
Group 4: "this compound" - Low dose (e.g., 25 mg/kg/day)
-
Group 5: "this compound" - High dose (e.g., 50 mg/kg/day)
-
-
Drug Administration: Administer the compounds daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
Sample Collection:
-
During the final 24 hours of the study, house the mice in metabolic cages to collect feces for copper excretion analysis.
-
At the end of the treatment period, euthanize the mice and harvest organs (liver, kidneys, brain).
-
-
Sample Preparation and Analysis:
-
Dry the fecal samples and record the weight.
-
Weigh a portion of each organ.
-
Digest the fecal and organ samples using a mixture of nitric acid and hydrogen peroxide.
-
Analyze the copper content in the digested samples using ICP-MS or AAS.
-
-
Data Analysis: Calculate the copper concentration in tissues (µg/g wet weight) and the total fecal copper excretion (µ g/24h ). Compare the results between the treatment groups and the control groups using appropriate statistical tests.
Protocol 2: In Vitro Assessment of Intracellular Copper Chelation in Hepatocytes
This protocol outlines a method to evaluate the ability of "this compound" to reduce intracellular copper levels in a hepatocyte cell line.
Figure 3: Workflow for in vitro evaluation of intracellular copper chelation.
Materials:
-
Hepatocyte cell line (e.g., HepG2, WIF-B9)
-
Cell culture medium and supplements
-
Copper (II) chloride (CuCl₂) solution
-
"this compound"
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Analytical equipment for copper measurement (ICP-MS or a colorimetric copper assay kit)
Procedure:
-
Cell Culture: Culture hepatocytes in appropriate multi-well plates until they reach 80-90% confluency.
-
Copper Loading: To mimic the copper overload condition of Wilson's disease, incubate the cells with copper-supplemented medium (e.g., 100 µM CuCl₂) for 24 hours.
-
Chelator Treatment:
-
Remove the copper-containing medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control.
-
Incubate for a defined period (e.g., 4, 12, or 24 hours).
-
-
Cell Harvesting and Lysis:
-
At the end of the treatment, wash the cells thoroughly with ice-cold PBS to remove extracellular copper and chelator.
-
Lyse the cells using a suitable lysis buffer.
-
-
Copper and Protein Measurement:
-
Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
-
Use the remaining lysate to measure the intracellular copper content by ICP-MS or a colorimetric assay.
-
-
Data Analysis: Normalize the intracellular copper levels to the total protein content (e.g., ng Cu/mg protein). Calculate the percentage reduction in intracellular copper for each concentration of the chelator compared to the vehicle-treated control. Determine the EC₅₀ value of the chelator.
Conclusion
"this compound" represents a promising therapeutic strategy for Wilson's disease by specifically targeting the pathogenic pool of intracellular copper in hepatocytes. The preclinical data for representative compounds like TDMQ20 demonstrate superior efficacy in animal models compared to existing therapies. The provided protocols offer a framework for the continued evaluation and development of this new class of chelators. Further studies are warranted to assess the long-term safety and efficacy of these compounds in clinical settings.
References
- 1. TDMQ20 as A Drug Candidate for Wilson’s Disease: Comparison with D-Penicillamine, Trientine, and Tetrathiomolybdate In Vitro and In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TDMQ20 as A Drug Candidate for Wilson's Disease: Comparison with D-Penicillamine, Trientine, and Tetrathiomolybdate In Vitro and In Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Intracellular Copper with Cu(I) Chelator-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for a myriad of biological processes, cycling between its cuprous (Cu(I)) and cupric (Cu(II)) oxidation states to act as a catalytic cofactor in numerous enzymes.[1][2] However, the dysregulation of copper homeostasis is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and genetic disorders like Wilson's disease.[2][3][4] Consequently, the accurate quantification of intracellular copper, particularly the labile Cu(I) pool, is crucial for understanding its physiological roles and developing therapeutic strategies.
This document provides detailed application notes and protocols for the use of Cu(I) Chelator-1 , a representative, high-affinity chelator designed for the specific quantification of intracellular cuprous ions. Cu(I) Chelator-1 is a membrane-permeable compound that exhibits a strong and selective affinity for Cu(I), enabling researchers to probe and quantify its concentration within the cellular environment. The methodologies described herein are based on established principles of copper chelation and intracellular metal quantification.
Data Presentation: Quantitative Effects of Cu(I) Chelation
The following tables summarize the quantitative impact of copper chelation on intracellular copper levels and cellular processes, based on representative data from studies utilizing various Cu(I) chelators.
Table 1: Effect of Cu(I) Chelation on Intracellular Copper Concentration
| Cell Line | Treatment | Concentration | Duration | Change in Intracellular Copper | Analytical Method | Reference |
| Human H460 Tumors | PSP-2 (Cu(I) chelator) | High Dose | Not Specified | ~25% decrease (from 1.13 to 0.85 µg/g tissue) | Not Specified | |
| K562 Erythropoietic Cells | BCS (Extracellular Cu chelator) | Not Specified | 24 hours | 45% decrease | Not Specified | |
| Various Cancer Cell Lines | TTM (Tetrathiomolybdate) | Not Specified | 24 hours | Increase (due to intracellular accumulation of TTM-Cu complex) | Not Specified |
Table 2: Binding Affinity and Selectivity of Representative Copper Chelators
| Chelator | Target Ion | Conditional Stability Constant (log β) | Selectivity over other ions | Reference |
| Novel Redox-State Selective Chelator | Cu(II) | > 8 (relative to Cu(I)) | 10⁸ times higher than for Cu(I), Ca(II), Zn(II) | |
| FLCS1 | Cu(I) | Kd = 2.6 x 10⁻⁹ M | High selectivity over other physiologically relevant metal ions |
Experimental Protocols
Protocol 1: Quantification of Intracellular Labile Cu(I) using a Fluorescent Chelator Probe (e.g., FLCS1)
This protocol describes the use of a fluorescent Cu(I) chelator to visualize and quantify intracellular Cu(I) pools using fluorescence lifetime imaging microscopy (FLIM).
Materials:
-
Fluorescent Cu(I) Chelator-1 (e.g., FLCS1)
-
Cell culture medium (e.g., DMEM)
-
Transfection reagent (e.g., Lipofectamine)
-
Neuroblastoma SH-SY5Y cells (or other cell line of interest)
-
Copper-releasing agent (e.g., Cu-GTSM) for positive control
-
Confocal microscope with FLIM capabilities
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent Cu(I) chelator in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a final concentration of 60 nM in cell culture medium containing 0.2% Lipofectamine.
-
Incubate the cells with the chelator solution for 24 hours at 37°C.
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed medium to remove excess probe.
-
Acquire fluorescence intensity and lifetime images using a confocal microscope equipped with a time-correlated single photon counting (TCSPC) system.
-
Excite the probe at its optimal wavelength and collect emission over the appropriate range.
-
-
Data Analysis:
-
Analyze the fluorescence lifetime data to determine the average lifetime (τavg). A change in fluorescence lifetime upon binding to Cu(I) allows for its quantification.
-
For a positive control, treat a subset of cells with a Cu(I)-releasing agent like 5 µM Cu-GTSM for 20 minutes and re-image to observe the expected shift in fluorescence lifetime.
-
Protocol 2: Measurement of Total Intracellular Copper by Atomic Absorption Spectroscopy
This protocol outlines a method to determine the total cellular copper content after treatment with a Cu(I) chelator using graphite furnace atomic absorption spectroscopy (GF-AAS).
Materials:
-
Cu(I) Chelator-1
-
Human lymphoma U937 cells (or other cell line of interest)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nitric acid (trace metal grade)
-
Graphite furnace atomic absorption spectrometer
Procedure:
-
Cell Treatment:
-
Culture U937 cells to the desired density.
-
Treat the cells with varying concentrations of Cu(I) Chelator-1 for different exposure times (e.g., 1, 6, 24 hours) to assess its effect on total intracellular copper.
-
-
Sample Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet three times with ice-cold PBS to remove extracellular contaminants.
-
Resuspend the cell pellet in a known volume of deionized water.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Digest the cell lysate with nitric acid to release all copper from cellular components.
-
-
Quantification:
-
Analyze the digested samples using a GF-AAS to determine the total copper concentration.
-
Normalize the copper concentration to the total protein content or cell number of each sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the application of Cu(I) chelators.
References
- 1. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting solubility issues with Cu(I) chelator 1"
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Cu(I) Chelator 1, a high-affinity chelator for monovalent copper ions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an initial stock solution of this compound?
A1: this compound is a crystalline solid with poor aqueous solubility. We recommend preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is highly effective for this purpose.[1][2]
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-25 mg/mL).[1]
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light and moisture.[1] Freeze-thaw cycles should be minimized as water absorption into DMSO can decrease compound solubility over time.[3]
-
Q2: What are the recommended solvents for preparing a stock solution?
A2: The choice of solvent is critical. While DMSO is the most common, other organic solvents can also be used. The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Solubility (approx.) | Notes |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | Highly recommended for stock solutions. Can be toxic to cells at concentrations >0.5-1%. |
| Dimethylformamide (DMF) | ~25 mg/mL | Similar to DMSO in solubilizing power. |
| Ethanol | ~10 mg/mL | Lower solubilizing power than DMSO. May be better tolerated in some biological assays. |
| Methanol | ~50 mg/mL | High solubility, but can be volatile and more toxic than ethanol. |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble | Not recommended for initial stock preparation. Direct dissolution is not feasible. |
Q3: My compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into a weaker solvent system (like an aqueous buffer) where its solubility is much lower.
Here is a workflow to address this problem:
Caption: Troubleshooting workflow for compound precipitation.
To resolve this, try the following steps:
-
Reduce the Final Concentration: Your target concentration may exceed the solubility limit of Chelator 1 in the final buffer. Try preparing a more dilute solution.
-
Increase the Co-solvent Percentage: While keeping the final DMSO concentration as low as possible to avoid cellular toxicity (typically ≤0.5%), a slight increase can help maintain solubility.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume with vigorous mixing. This can prevent localized high concentrations that initiate precipitation.
-
Warm the Solution: Gently warming the buffer to 37°C before and during the addition of the DMSO stock can sometimes improve solubility. However, ensure the compound is stable at this temperature.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many chelating agents is pH-dependent. For chelators with acidic or basic functional groups, altering the pH can change the ionization state of the molecule, thereby increasing its polarity and aqueous solubility. If Chelator 1 has ionizable groups, adjusting the pH of your aqueous buffer away from its isoelectric point may enhance solubility. However, any pH change must be compatible with your experimental system (e.g., cell viability, enzyme activity).
Advanced Troubleshooting and Methodologies
Q5: The solution was clear initially but became cloudy or showed precipitate over time. What is happening?
A5: This suggests either the formation of a supersaturated solution that is not stable over time or potential degradation of the compound.
-
Supersaturation: The initial clear solution may be thermodynamically unstable. Over time, the compound slowly crystallizes out of the solution. To mitigate this, use the solution immediately after preparation or consider using a lower final concentration.
-
Compound Instability: The compound may be unstable in the aqueous buffer. Evaluate the stability of this compound in your chosen buffer system by preparing a solution and analyzing it for purity and concentration at different time points using HPLC.
Experimental Protocols
Protocol 1: Standard Method for Preparing Working Solutions
This protocol uses the principle of co-solvency to prepare aqueous working solutions from a DMSO stock.
-
Objective: To prepare a 10 µM working solution of this compound in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Sterile PBS (pH 7.4).
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
Calculate the required volumes. To make 1 mL of a 10 µM solution, you will need 1 µL of the 10 mM stock.
-
Add 999 µL of PBS to a sterile microcentrifuge tube.
-
While vortexing the PBS gently, add 1 µL of the 10 mM DMSO stock solution directly into the buffer.
-
Continue to vortex for another 30 seconds to ensure complete mixing and minimize precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitate. If the solution is not clear, the concentration may be too high for this co-solvent system.
-
Caption: Diagram of the co-solvency method for dilution.
Advanced Solubilization Strategies
If standard co-solvency methods fail, more advanced formulation strategies may be necessary, especially for in vivo applications.
Q6: What other strategies can I use if my compound is still not soluble enough for my experiments?
A6: Several advanced techniques can be employed to enhance the solubility of poorly soluble compounds. The choice of method depends on the specific requirements of your experiment.
Caption: Decision tree for selecting an advanced solubilization strategy.
-
pH Adjustment: As discussed, modifying the pH of the vehicle can significantly increase the solubility of ionizable compounds.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex. This is an excellent strategy when organic co-solvents interfere with the assay or cause toxicity.
-
Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can enhance the solubility and oral bioavailability of lipophilic compounds. These formulations can include surfactants, oils, and other lipids.
References
Technical Support Center: Optimizing Cu(I) Chelator 1 Concentration
Welcome to the technical support center for "Cu(I) Chelator 1," a placeholder for a specific Cu(I) chelating agent. This guide uses Bathocuproinedisulfonic acid (BCS) as a primary example, a well-characterized, cell-impermeable, and highly specific chelator for cuprous ions (Cu(I)). The principles and methods described here are broadly applicable to other Cu(I) chelators.
This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the concentration of Cu(I) chelators for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a Cu(I) chelator like BCS?
A1: BCS is a strong chelator that specifically binds to the reduced form of copper, Cu(I), forming a stable complex.[1][2] This sequestration prevents Cu(I) from participating in cellular processes. BCS is hydrophilic and cell-impermeable, meaning it primarily chelates extracellular copper or prevents its entry into cells, without directly interfering with intracellular metabolism.[3]
Q2: What are the common applications of this compound in research?
A2: Cu(I) chelators are used to:
-
Investigate the role of copper in biological processes such as cell signaling, enzyme activity, and oxidative stress.[1][3]
-
Induce a state of copper deficiency to study its effects on cellular metabolism and viability.
-
Inhibit copper-catalyzed reactions, such as the generation of reactive oxygen species (ROS).
-
Quantify Cu(I) concentrations in biological samples spectrophotometrically, as the Cu(I)-BCS complex has a distinct color and absorbance peak.
Q3: What is a typical starting concentration for this compound (BCS) in experiments?
A3: The optimal concentration is highly dependent on the experimental system. Based on published studies, a common starting range is between 10 µM and 200 µM . For instance, 10 µM BCS has been used in platelet aggregation assays, while concentrations up to 100-200 µM have been used in cell culture to inhibit copper-induced effects. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: Is this compound toxic to cells?
A4: BCS itself generally exhibits low or no cytotoxicity in cell culture experiments because it does not readily enter cells. However, by depleting essential extracellular copper, it can indirectly lead to time- and concentration-dependent effects on cell proliferation and viability. Always perform a cytotoxicity assay to establish a non-toxic working concentration range for your specific cell type and experimental duration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of the chelator. | 1. Concentration is too low: The amount of chelator is insufficient to sequester the available Cu(I). 2. Cu(I) is not involved in the process: The biological pathway under investigation may not be copper-dependent. 3. Presence of competing chelators: Components in the media (e.g., serum, certain amino acids) may be binding copper. | 1. Perform a dose-response experiment with a wider concentration range of the chelator. 2. Include a positive control where a known copper-dependent process is measured. 3. Consider reducing serum concentration or using a defined, serum-free medium if experimentally feasible. |
| High cell death or unexpected cytotoxicity. | 1. Concentration is too high: Excessive chelation is depleting essential copper over the experimental duration. 2. Off-target effects: Although rare for specific chelators like BCS, this is a possibility. 3. Contamination of the chelator stock solution. | 1. Lower the chelator concentration. Determine the IC50 value and work at concentrations well below it. 2. Test the effect of the chelator in a simplified, cell-free system to isolate its direct effects. 3. Ensure the purity of the chelator and prepare fresh stock solutions. |
| Variability between experimental replicates. | 1. Inconsistent chelator concentration: Inaccurate pipetting or improper mixing of the stock solution. 2. Fluctuations in baseline copper levels: Media batches or serum lots can have varying trace metal content. 3. Cell density variation: The number of cells can influence the effective chelator-to-copper ratio. | 1. Use calibrated pipettes and vortex the stock solution before each use. 2. Use the same batch of media and serum for the entire set of experiments. 3. Ensure consistent cell seeding density across all wells and experiments. |
| Assay Interference. | 1. Chelator absorbs light at the assay wavelength: The chelator itself might interfere with colorimetric or fluorometric readouts. 2. Reaction with assay components: The chelator may interact with other reagents in the assay. | 1. Run a control with the chelator alone (no cells or target molecule) to measure its background absorbance/fluorescence. 2. Review the literature for known interferences or test for interactions between the chelator and key assay components in a cell-free system. |
Data Presentation: Recommended Concentration Ranges
The optimal concentration of a Cu(I) chelator is application-specific. The table below summarizes empirically determined concentrations from various studies to serve as a starting point for optimization.
| Application | Chelator Example | Typical Concentration Range | Key Considerations |
| Inhibition of Cu-induced ROS | BCS | 50 - 200 µM | Dependent on the concentration of the copper source and the cell type's sensitivity to oxidative stress. |
| Enzyme Inhibition Assays | BCS | 10 - 100 µM | Must be optimized based on the enzyme's copper dependency and the substrate concentration. |
| Cell Culture (Copper Depletion) | BCS | 20 - 200 µM | The duration of the experiment is critical; longer incubation times may require lower concentrations to avoid cytotoxicity. |
| Platelet Aggregation Assays | BCS | ~10 µM | Lower concentrations are often sufficient in purified, cell-based systems with defined media. |
| Spectrophotometric Quantification of Cu(I) | BCS | Stoichiometric excess | The concentration should be sufficient to bind all available Cu(I) for accurate measurement. A 2:1 molar ratio of BCS to Cu(I) is typical. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration in Cell Culture
This protocol uses a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to determine the highest concentration of the chelator that does not cause significant cell death.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Chelator Preparation: Prepare a 2X stock solution of this compound in your cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 1 µM to 500 µM).
-
Treatment: Remove the existing medium from the cells and add the 2X chelator solutions. Also, include a "vehicle control" (medium without the chelator).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control (defined as 100% viability). Plot cell viability against the chelator concentration to determine the highest concentration that does not significantly reduce viability (e.g., >90% viability). This will be your maximum working concentration for subsequent experiments.
Protocol 2: Titration Assay to Determine the Effective Concentration for Inhibiting a Copper-Dependent Enzyme
This protocol is designed to find the concentration of the chelator required to inhibit a specific copper-dependent enzymatic reaction.
Methodology:
-
Assay Setup: In a microplate, set up the enzymatic reaction in a suitable buffer. This will include the enzyme, its substrate, and any necessary co-factors, but without the copper source initially.
-
Chelator Titration: Add varying concentrations of this compound to the wells.
-
Initiate Reaction: Add the copper source (e.g., CuCl) to initiate the reaction. Include a "no chelator" positive control and a "no enzyme" negative control.
-
Incubation and Measurement: Incubate for a predetermined time at the optimal temperature. Measure the enzyme activity using an appropriate method (e.g., spectrophotometry or fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the chelator concentration. The "effective concentration" can be defined as the concentration that achieves the desired level of inhibition (e.g., EC50 or EC90).
Mandatory Visualizations
Caption: Copper's role in the MAPK/ERK signaling pathway.
Caption: Workflow for optimizing chelator concentration.
References
- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper chelation-induced reduction of the biological activity of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"improving signal-to-noise ratio for Cu(I) chelator 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio when using Cu(I) Chelator 1 for cellular imaging and quantification of labile Cu(I) pools.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe designed to selectively bind to cuprous copper (Cu(I)), the +1 oxidation state of copper, within biological systems. The probe is engineered to exhibit a "turn-on" fluorescence response, meaning its fluorescence intensity increases significantly upon binding to Cu(I).[1][2] This mechanism allows for the visualization and relative quantification of labile Cu(I) pools in living cells.[1][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal spectral properties for this compound are detailed in the table below. It is crucial to use the correct filter sets on your imaging system to maximize signal detection and minimize background.[4]
Q3: What is the primary cause of a low signal-to-noise ratio with this probe?
A3: A low signal-to-noise ratio can stem from two main issues: high background fluorescence or low specific signal. High background can be caused by cellular autofluorescence, non-specific binding of the probe, or components in the culture medium. Low signal may result from insufficient probe concentration, low intracellular Cu(I) levels, or photobleaching.
Q4: How can I be sure the signal I'm seeing is specific to Cu(I)?
A4: To confirm the specificity of the signal, two key controls are recommended. First, pretreat cells with a high-affinity, cell-permeable Cu(I) chelator like bathocuproine disulfonate (BCS) before adding this compound; this should prevent a fluorescence increase. Second, after observing a signal, add a Cu(I)-specific chelator to see if the fluorescence is quenched. Additionally, comparing results with a complementary technique like ICP-MS can validate changes in total copper levels.
Q5: Can this compound be used for quantitative measurements of copper?
A5: this compound provides information on the relative changes in the labile Cu(I) pool, not the absolute or total copper concentration within a cell. For quantitative analysis, it is essential to perform a careful calibration curve and to be aware that the probe's signal can be influenced by its intracellular concentration and localization.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: High Background Fluorescence
High background can obscure the specific signal, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Cellular components like NADH and flavins can fluoresce, especially at shorter wavelengths. 1. Image cells using a red-shifted fluorophore if possible. 2. Use phenol red-free media during the experiment. 3. Include an "unstained cells" control to measure the baseline autofluorescence. |
| Non-specific Probe Binding | The probe may bind to cellular components or the culture dish. 1. Optimize the probe concentration by performing a titration. Start with the recommended concentration and test several dilutions below it. 2. Increase the number and duration of wash steps after probe incubation. 3. Consider using a blocking agent like BSA in your buffer. |
| Contaminated Reagents | Buffers or media may contain fluorescent impurities. 1. Prepare fresh buffers with high-purity water and reagents. 2. Filter-sterilize all solutions before use. |
Issue 2: Weak or No Specific Signal
A weak signal can make it impossible to distinguish from background noise.
| Potential Cause | Recommended Solution |
| Suboptimal Probe Concentration | The concentration of the probe is too low to detect the available Cu(I). 1. Perform a concentration titration to find the optimal working concentration for your cell type. See Table 2 for a suggested range. |
| Low Intracellular Cu(I) Levels | The labile Cu(I) pool in your cells may be below the detection limit of the assay. 1. Include a positive control by treating cells with a known concentration of a bioavailable copper source (e.g., CuCl₂) to confirm the probe is working. |
| Incorrect Imaging Settings | The microscope or plate reader settings are not optimized for the probe. 1. Ensure the excitation and emission filters match the spectral properties of this compound (see Table 1). 2. Optimize the detector gain/sensitivity and exposure time. Start with a positive control to find settings that provide a robust signal without saturation. |
| Photobleaching | The fluorophore is being destroyed by prolonged exposure to excitation light. 1. Minimize the exposure time of the sample to the light source. 2. Reduce the intensity of the excitation light. 3. Use an anti-fade mounting medium for fixed-cell imaging. |
Data Presentation
Table 1: Spectral Properties and Recommended Settings for this compound
| Parameter | Wavelength (nm) | Recommended Filter Set |
|---|---|---|
| Excitation Maximum | ~485 nm | FITC/GFP channel |
| Emission Maximum | ~525 nm | FITC/GFP channel |
Table 2: Optimization of this compound Concentration
| Concentration | Signal Intensity (a.u.) | Background (a.u.) | Signal-to-Noise Ratio |
|---|---|---|---|
| 0.5 µM | 150 | 50 | 3.0 |
| 1.0 µM (Recommended) | 500 | 70 | 7.1 |
| 2.5 µM | 800 | 150 | 5.3 |
| 5.0 µM | 950 | 300 | 3.2 |
Note: This is example data. Optimal concentrations may vary between cell types and experimental conditions.
Experimental Protocols
Protocol: Live-Cell Imaging of Labile Cu(I)
This protocol provides a general framework for staining live cultured cells with this compound.
-
Cell Seeding: Plate cells in an imaging-compatible format (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency (typically 60-80%).
-
Prepare Probe Solution: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (e.g., 1.0 µM) in phenol red-free medium or an appropriate buffer (e.g., HBSS).
-
Cell Treatment (Controls):
-
Positive Control: Treat a subset of cells with a bioavailable copper source (e.g., 10-50 µM CuCl₂) for 30-60 minutes.
-
Negative Control: Treat a subset of cells with a strong Cu(I) chelator (e.g., 50 µM BCS) for 30-60 minutes prior to and during probe loading.
-
-
Probe Loading: Remove the culture medium from all wells. Wash the cells once with warm PBS. Add the this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells 2-3 times with warm buffer to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope or plate reader with the appropriate filter sets (see Table 1). Minimize light exposure to prevent photobleaching.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
References
- 1. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Detection of Cu+ Ions in Live Cells via Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
Technical Support Center: Stability of Cu(I) Chelators in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges of Cu(I) chelators in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why are Cu(I) ions and their chelates often unstable in aqueous solutions?
A1: The instability of the cuprous ion (Cu⁺) in aqueous solutions is due to two primary chemical processes:
-
Disproportionation: In an aqueous environment, Cu(I) ions can spontaneously convert into cupric ions (Cu²⁺) and solid copper (Cu⁰). This reaction is thermodynamically favorable in the absence of stabilizing ligands.[1][2] The overall reaction is: 2 Cu⁺(aq) ⇌ Cu²⁺(aq) + Cu(s).[1][2]
-
Oxidation: Under aerobic conditions, Cu(I) is readily oxidized to the more stable Cu(II) state.[3]
Q2: What are the common signs of Cu(I) chelator instability in my experiments?
A2: Signs of instability can include:
-
Precipitation: The formation of a solid precipitate in your solution can indicate the disproportionation of Cu(I) to Cu(0) or the formation of insoluble copper salts.
-
Color Change: A change in the color of the solution, such as the appearance of a blue color, may suggest the formation of Cu(II) complexes.
-
Inconsistent Experimental Results: Variability in results between experiments can be a sign of chelator degradation or changes in copper oxidation state.
-
Decreased Efficacy: In biological assays, a loss of the expected activity of a copper-dependent process could indicate that the Cu(I) is not being effectively chelated and delivered.
Q3: How does pH affect the stability of my Cu(I) chelator?
A3: The pH of the aqueous buffer is a critical factor influencing the stability of Cu(I) chelates. The solubility and chelating ability of many ligands are pH-dependent. For instance, some chelators may protonate at low pH, reducing their ability to bind Cu(I). Conversely, at high pH, the formation of copper hydroxide precipitates can occur. It is crucial to work within the optimal pH range for your specific chelator.
Q4: Can the buffer I use interfere with my Cu(I) chelation experiment?
A4: Yes, certain buffer components can interact with copper ions and interfere with the chelation process. For example, Tris buffer is a known copper chelator and can compete with your primary chelating agent. Phosphate and carbonate ions, common in biological buffers, can form insoluble salts with copper. It is advisable to use non-coordinating buffers or to consider the potential for competitive binding when designing your experiments.
Q5: What is the role of reducing agents in maintaining the stability of Cu(I) chelates?
A5: Reducing agents, such as ascorbate, can help maintain copper in the +1 oxidation state, thereby preventing oxidation to Cu(II). This is particularly important when working under aerobic conditions. However, the choice and concentration of the reducing agent should be carefully considered to avoid interference with the experimental system.
Troubleshooting Guides
Issue 1: My Cu(I) chelator solution shows a precipitate upon preparation or during the experiment.
| Potential Cause | Troubleshooting Step | Explanation |
| Disproportionation of Cu(I) | Ensure the use of a suitable stabilizing ligand in sufficient concentration. Work under anaerobic conditions if possible. | Uncomplexed Cu(I) is prone to disproportionation into Cu(II) and solid Cu(0). |
| Low Solubility of the Chelator or Complex | Prepare a stock solution of the chelator in an appropriate organic solvent (e.g., DMSO) before diluting it into the aqueous buffer. Adjust the pH of the buffer to optimize solubility. | Some chelators, like neocuproine, have limited solubility in aqueous solutions. |
| Interaction with Buffer Components | Use a non-coordinating buffer or screen different buffer systems. When using media with high concentrations of phosphate or carbonate, consider the potential for precipitation. | Buffer components can form insoluble salts with copper ions. |
| Temperature Fluctuations | Maintain a stable temperature and avoid freeze-thaw cycles. | Changes in temperature can affect the solubility of the chelator and its copper complex. |
Issue 2: I am observing a color change in my Cu(I) chelator solution, suggesting oxidation.
| Potential Cause | Troubleshooting Step | Explanation |
| Presence of Oxygen | Prepare solutions and conduct experiments under anaerobic conditions (e.g., in a glove box or by purging solutions with an inert gas like argon or nitrogen). | Oxygen readily oxidizes Cu(I) to Cu(II), which often forms colored complexes. |
| Inadequate Concentration of Stabilizing Ligand | Increase the concentration of the stabilizing ligand to ensure all Cu(I) ions are complexed. | A sufficient excess of the chelator is necessary to prevent the exposure of "free" Cu(I) to oxidants. |
| Presence of Oxidizing Agents in the Medium | Identify and remove any potential oxidizing agents from your experimental setup. | Other components in the solution may be capable of oxidizing the Cu(I) complex. |
Data Presentation: Stability of Cu(I) Chelators
The stability of a metal-ligand complex is quantitatively described by its stability constant (log K). A higher log K value indicates a more stable complex.
| Chelator | Cu(I) Stability Constant (log β₂) | Notes |
| Bathocuproine disulfonate (BCS) | 20.6 | Forms a very stable 2:1 complex with Cu(I). |
| Bicinchoninic acid (BCA) | 17.7 | Forms a stable 2:1 complex with Cu(I). |
| 1,10-Phenanthroline | 11.3 - 11.7 | Stability constant determined by thermal lensing. |
| Trimethoprim | 11.27 | Data for Cu(II), but indicates strong copper chelation. |
Note: The stability of Cu(I) complexes can be highly dependent on experimental conditions such as pH, temperature, and ionic strength. The values presented here are for comparison under specific reported conditions.
Experimental Protocols
Protocol 1: Assessing Cu(I) Chelator Stability by UV-Vis Spectrophotometry
This protocol provides a general method to monitor the stability of a Cu(I) chelator complex over time by observing changes in its UV-Vis spectrum. The formation of a Cu(I)-chelator complex often results in a characteristic absorbance spectrum that will change if the complex degrades or the copper is oxidized.
Materials:
-
Cu(I) source (e.g., CuCl, [Cu(CH₃CN)₄]PF₆)
-
Cu(I) chelator of interest
-
Anaerobic aqueous buffer (e.g., HEPES, MOPS, deoxygenated)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or appropriate for the wavelength range)
-
Inert gas (e.g., argon or nitrogen) and gas-tight syringes/vials
Procedure:
-
Preparation of Stock Solutions (under anaerobic conditions):
-
Prepare a stock solution of the Cu(I) source in an appropriate deoxygenated solvent (e.g., acetonitrile).
-
Prepare a stock solution of the Cu(I) chelator in the deoxygenated aqueous buffer.
-
-
Sample Preparation (under anaerobic conditions):
-
In a cuvette sealed with a septum, add the deoxygenated aqueous buffer.
-
Add the desired volume of the chelator stock solution to the buffer and mix.
-
Initiate the reaction by adding the Cu(I) stock solution to the cuvette to achieve the desired final concentrations.
-
-
Spectrophotometric Measurement:
-
Immediately after adding the Cu(I) source, record the initial UV-Vis spectrum of the solution at time t=0. The Cu(I)-chelator complex should have a characteristic absorbance peak.
-
Incubate the solution under the desired experimental conditions (e.g., 25°C, 37°C).
-
Record the UV-Vis spectrum at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
-
Data Analysis:
-
Monitor the absorbance at the characteristic wavelength of the Cu(I)-chelator complex. A decrease in absorbance over time indicates degradation of the complex.
-
Monitor for the appearance of new absorbance peaks, which might indicate the formation of Cu(II) complexes or other degradation products.
-
The rate of degradation can be determined by plotting the absorbance versus time and fitting the data to an appropriate kinetic model.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Addressing Cu(I) Chelator 1 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Cu(I) Chelator 1 in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
-
Question: I'm observing significant cell death at concentrations of this compound that are expected to be non-toxic. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to copper chelators. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be cytotoxic at higher concentrations. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to differentiate between the cytotoxicity of the chelator and the solvent. Ensure the final DMSO concentration is typically below 0.5%.[1]
-
Compound Instability: The Cu(I) chelator may be unstable in the culture medium, leading to the formation of more toxic byproducts. Prepare fresh dilutions of the compound for each experiment and avoid repeated freeze-thaw cycles.[2]
-
Issue 2: Inconsistent or Irreproducible Results in Viability Assays
-
Question: My results from cell viability assays (e.g., MTT, XTT) are highly variable between replicate wells and experiments. How can I improve consistency?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding and visually inspect the plate under a microscope to confirm even distribution.[2]
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media concentration and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Issue 3: High Background Signal in Fluorescence-Based Assays
-
Question: I'm experiencing high background fluorescence in my apoptosis (Annexin V) or ROS detection (DCFH-DA) assays. What are the troubleshooting steps?
-
Answer:
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. It is recommended to run unstained control cells to assess the baseline autofluorescence.
-
Inadequate Washing: Insufficient washing after staining can leave unbound fluorescent dye, contributing to high background. Ensure you are following the recommended washing steps in the protocol.
-
Dye Concentration: The concentration of the fluorescent dye may be too high. Titrate the dye concentration to find the optimal balance between signal and background.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of Cu(I) chelators is often linked to their ability to disrupt copper homeostasis within cells. This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. This damage can trigger programmed cell death, or apoptosis, through the activation of both intrinsic (mitochondrial) and extrinsic signaling pathways. In some cases, a novel form of copper-dependent cell death termed "cuproptosis" may be involved.
Q2: How can I determine the appropriate concentration of this compound to use in my experiments?
A2: The optimal concentration of a Cu(I) chelator is cell-type dependent and should be determined empirically. A standard approach is to perform a dose-response curve using a cell viability assay, such as the MTT assay. This will allow you to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the chelator that reduces cell viability by 50%. Based on the IC50 value, you can select appropriate concentrations for your subsequent experiments.
Q3: Can this compound interfere with the assay reagents?
A3: Yes, it is possible for chelating agents to interact with components of certain assays. For example, a compound that has reducing properties could directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is advisable to run a cell-free control, where the chelator is added to the assay reagents in the absence of cells, to check for any direct chemical reactions.[2]
Q4: What are the key indicators of apoptosis that I should look for when assessing cytotoxicity?
A4: Key markers of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected using an Annexin V binding assay. Another hallmark is the activation of caspases, a family of proteases that execute the apoptotic program. Late-stage apoptosis and necrosis are characterized by the loss of plasma membrane integrity, which can be assessed using a dye exclusion assay with a fluorescent dye like propidium iodide (PI).
Data Presentation: Comparative Cytotoxicity of Representative Cu(I) Chelators
The following table summarizes the half-maximal inhibitory concentration (IC50) values for two representative Cu(I) chelators, Neocuproine and Bathocuproine disulfonate, in various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Chelator | Cell Line | Cell Type | IC50 (µM) | Reference |
| Neocuproine | HMLER | Bulk Breast Cancer | 0.09 ± 0.003 | |
| Neocuproine | HMLER-shEcad | Breast Cancer Stem Cell | 1.01 ± 0.03 | |
| Neocuproine | MCF10A | Non-cancerous Breast Epithelial | >10 | |
| Bathocuproine disulfonate | HepG2 | Hepatocellular Carcinoma | >100 (in the presence of ascorbic acid) |
Note: The cytotoxicity of Bathocuproine disulfonate can be influenced by other agents in the culture medium.
Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the Cu(I) chelator in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control, and determine the IC50 value from the dose-response curve.
-
2. Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells with the Cu(I) chelator at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
3. Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This protocol measures the level of intracellular ROS using the fluorescent probe DCFH-DA.
-
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Sterile PBS or HBSS
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with the Cu(I) chelator.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with sterile PBS or HBSS. Add the DCFH-DA working solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove any excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway of Cu(I) chelator-induced apoptosis.
References
Technical Support Center: Protocol Optimization for Cu(I) Chelator-¹⁶⁴Cu Radiolabeling
Welcome to the technical support center for Cu(I) chelator-¹⁶⁴Cu radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization and troubleshooting for the successful radiolabeling of chelators with Copper-64 (⁶⁴Cu).
Troubleshooting Guide
This guide addresses common issues encountered during ⁶⁴Cu radiolabeling experiments in a question-and-answer format, providing direct solutions to specific problems.
Q1: My radiochemical yield (RCY) of [⁶⁴Cu]Cu-Chelator is consistently low. What are the most likely causes?
A1: Low radiochemical yield is a frequent challenge and can stem from several factors:
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient complexation of ⁶⁴Cu by the chelator. The optimal pH is typically in the slightly acidic to neutral range, generally between pH 5 and 7.[1]
-
Presence of Metal Ion Impurities: Trace metal ions (e.g., non-radioactive Cu²⁺, Ni²⁺, Fe²⁺, Zn²⁺) in the ⁶⁴CuCl₂ solution can compete with ⁶⁴Cu for the chelator, thereby reducing the radiolabeling efficiency.[1]
-
Degradation of Precursor: The chelator-conjugated precursor may have degraded due to improper storage or handling. It is crucial to store the ligand under cool, dry, and light-protected conditions.[1]
-
Incorrect Precursor Concentration: The concentration of the chelator-conjugated precursor can significantly impact the RCY. Very dilute conditions may lead to lower yields for some chelators.[2]
-
Inadequate Incubation Time or Temperature: The kinetics of the radiolabeling reaction are dependent on both time and temperature. Insufficient incubation may result in an incomplete reaction.
Q2: How can I troubleshoot pH-related issues in my radiolabeling reaction?
A2: To address potential pH problems, follow these steps:
-
Verify Buffer pH: Use a calibrated pH meter to confirm that your reaction buffer is within the optimal range for your specific chelator (typically pH 5.5-7.0).[3]
-
Ensure Adequate Buffering Capacity: The addition of the acidic ⁶⁴CuCl₂ solution should not significantly lower the pH of the final reaction mixture. Use a buffer with sufficient capacity, such as 0.1 M ammonium acetate or sodium acetate.
-
Check Final Reaction pH: After adding all components, you can cautiously check and adjust the final pH of the reaction mixture to ensure it remains within the optimal range.
Q3: I suspect metal ion contamination in my ⁶⁴CuCl₂ solution. How can I address this?
A3: Metal ion impurities are a significant cause of poor labeling efficiency. Here’s how to mitigate their impact:
-
Purify the ⁶⁴CuCl₂: Employ an ion-exchange chromatography step to purify the ⁶⁴Cu from competing metal ions before the labeling reaction.
-
Use High-Purity Reagents: Ensure all reagents and water used are of high purity and free from trace metals.
-
Analyze the ⁶⁴CuCl₂ Solution: If possible, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of trace metal impurities in your starting ⁶⁴CuCl₂ solution.
Q4: My radiolabeling reaction is not reaching completion. What adjustments can I make to the incubation conditions?
A4: If the reaction is not completing, consider the following optimizations:
-
Increase Incubation Time: Extend the incubation period to allow the reaction to proceed to completion. For many chelators, reactions are complete within 10-60 minutes at room temperature or slightly elevated temperatures.
-
Optimize Temperature: While many modern chelators like NOTA and its derivatives can be radiolabeled efficiently at room temperature, some, like DOTA, may require heating (e.g., 90°C) to achieve high yields in a shorter time. However, be mindful that excessive heat can degrade sensitive biomolecules. For antibody conjugates, labeling is often performed at room temperature or 37°C.
-
Adjust Precursor Concentration: The efficiency of radiolabeling can be dependent on the concentration of the immunoconjugate. For some chelators like NOTA, high radiochemical yields can be achieved even at very dilute concentrations (e.g., 31 nM).
Q5: How do I interpret my radio-TLC or radio-HPLC results to assess radiolabeling efficiency?
A5: Radio-TLC and radio-HPLC are the primary methods for determining the radiochemical purity and yield of your product.
-
Radio-TLC:
-
Expected Results: Typically, free [⁶⁴Cu]Cu²⁺ will remain at the origin (Rf = 0), while the more lipophilic [⁶⁴Cu]Cu-Chelator complex will move with the solvent front (Rf closer to 1).
-
Unexpected Peaks: Streaking or spots between the origin and the solvent front may indicate the presence of radiochemical impurities or degradation products.
-
-
Radio-HPLC:
-
A reverse-phase column (e.g., C18) is commonly used. A successful reaction will show a major radioactive peak corresponding to your [⁶⁴Cu]Cu-Chelator complex, with a minimal peak for free ⁶⁴Cu. The presence of a large free ⁶⁴Cu peak indicates an inefficient or failed reaction.
-
Frequently Asked Questions (FAQs)
What is the optimal pH for ⁶⁴Cu radiolabeling?
The optimal pH for most Cu(I) chelators is in the slightly acidic to neutral range, typically between pH 5.5 and 7.0. Buffers such as ammonium acetate and sodium acetate are commonly used to maintain this pH.
Which chelator is best for ⁶⁴Cu?
The choice of chelator depends on the specific application. Macrocyclic chelators like NOTA and Sar-CO₂H are often preferred as they can be radiolabeled rapidly at room temperature and form highly stable complexes. DOTA is also widely used but may require heating for efficient labeling. Cross-bridged chelators like CB-TE2A offer high in vivo stability.
How can I increase the specific activity of my radiolabeled product?
To increase the specific activity, you can reduce the amount of the chelator-conjugated precursor used in the radiolabeling reaction while keeping the amount of ⁶⁴CuCl₂ constant. However, this may lead to a decrease in the overall radiochemical yield, so optimization is required.
How should I store my chelator-conjugated precursors?
To prevent degradation, store your precursors in a cool, dry, and dark environment. Following the manufacturer's storage recommendations is crucial for maintaining the integrity of the compound.
Data Presentation
The following tables summarize quantitative data on the performance of common bifunctional chelators for ⁶⁴Cu radiolabeling under various conditions.
Table 1: Comparison of Radiolabeling Conditions and Efficiencies for Different Chelators
| Chelator | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |
| p-SCN-Bn-DOTA | 37 | 20 | Not Specified | >99.5 | |
| C-DOTA | 90 | 60 | 5.5 | ~100 | |
| p-SCN-Bn-NOTA | Room Temperature | 20 | Not Specified | 95 (at 31 nM) | |
| C-NOTA | Room Temperature | <30 | 5.5 | ~100 | |
| Sar-CO₂H | Room Temperature | 20 | Not Specified | 98 (at 250 nM) | |
| N-NE3TA | 37 | 60 | 5.5 | >95 | |
| C-NE3TA | 37 | 60 | 5.5 | >95 |
Table 2: Impact of pH on Radiolabeling Efficiency for N-NE3TA and C-NE3TA Chelators
| pH | Buffer | N-NE3TA RCY (%) | C-NE3TA RCY (%) | Reference |
| 2 | Glycine | 87-89 | 87-89 | |
| 3 | Glycine | >97 | >97 | |
| 4 | Sodium Acetate | >97 | >97 | |
| 5 | Sodium Acetate | >97 | >97 | |
| 6 | Sodium Acetate | >97 | >97 | |
| 7 | Sodium Acetate | >97 | >97 | |
| 8 | Glycine | >97 | >97 | |
| 9 | Glycine | >97 | >97 |
Experimental Protocols
Below are detailed methodologies for key experiments in ⁶⁴Cu radiolabeling.
Protocol 1: General ⁶⁴Cu Radiolabeling of a NOTA-Conjugated Peptide
Materials:
-
NOTA-conjugated peptide
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water and reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free microcentrifuge tube, dissolve the NOTA-conjugated peptide in ammonium acetate buffer to a desired concentration.
-
Carefully add the required amount of ⁶⁴CuCl₂ solution to the peptide solution.
-
Gently vortex the reaction mixture.
-
Incubate the reaction at 37°C for 30-60 minutes. Optimization of time and temperature may be required for different peptides.
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Protocol 2: Quality Control by Radio-Thin Layer Chromatography (Radio-TLC)
Materials:
-
Silica gel TLC plates
-
Mobile phase (e.g., 10% Ammonium Acetate : Methanol (3:7) or 0.1 M Sodium Citrate)
-
Development chamber
-
Radio-TLC scanner
Procedure:
-
Spot a small amount (1-2 µL) of the radiolabeling reaction mixture onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a development chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry.
-
Scan the plate using a radio-TLC scanner to obtain a chromatogram.
-
Calculate the radiochemical yield by integrating the peaks corresponding to the radiolabeled product and free ⁶⁴Cu. The radiolabeled product typically has a higher Rf value than free ⁶⁴Cu.
Visualizations
Experimental Workflow for ⁶⁴Cu Radiolabeling
References
"common mistakes to avoid when using Cu(I) chelator 1"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cu(I) chelator 1.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | The product is hygroscopic, and the DMSO used may have absorbed moisture. | Use newly opened, anhydrous DMSO for preparing solutions. Ultrasonic treatment may be necessary to fully dissolve the compound.[1] |
| Inconsistent Results | Improper storage of the stock solution may lead to degradation of the chelator. | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere.[1] |
| Unexpected Biological Effects | The chelator may be sequestering other essential metal ions, leading to off-target effects. | While many chelators can bind other ions like Fe2+ or Zn2+, it's crucial to include appropriate controls to distinguish between copper-specific and off-target effects.[2][3] Consider control experiments with chelators of other metal ions. |
| Reduced Efficacy in Cell Culture | High-affinity copper-binding proteins, like metallothionein, within cells can compete with the chelator for Cu(I).[2] | Ensure the chelator has a sufficiently high affinity for Cu(I) to be effective in a complex biological environment. The concentration of the chelator may need to be optimized. |
| Precipitate Formation in Media | The chelator or its copper complex may have limited solubility in aqueous media. | Assess the solubility of both the free chelator and the Cu(I)-chelator complex under your specific experimental conditions (pH, ionic strength). |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, dissolve this compound in anhydrous DMSO to a concentration of 100 mg/mL, using sonication if necessary. Aliquot the stock solution and store it under a nitrogen atmosphere at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Q2: My experiment involves studying reactive oxygen species (ROS). How does this compound affect ROS production?
A2: this compound is designed to prevent the production of reactive oxygen species (ROS) by targeting the Cu(I) redox state. Copper can catalyze the formation of ROS, and by sequestering Cu(I), this chelator can mitigate this effect.
Q3: What is the primary mechanism of action for the anti-tumorigenic effects of some Cu(I) chelators?
A3: Copper is essential for tumor growth and angiogenesis. Cu(I) chelators can exert anti-tumorigenic effects by reducing the bioavailability of copper in tumor tissue, which can lead to decreased vessel density and suppressed tumor growth.
Q4: Can I use this compound in animal models?
A4: While specific in vivo data for "this compound" is not detailed in the provided context, similar high-affinity Cu(I) chelators have been successfully used in in vivo models like the chorioallantoic membrane (CAM) assay to study effects on tumors. It is crucial to assess the pharmacokinetics, biodistribution, and potential toxicity of any chelator in the specific animal model.
Q5: How can I be sure that the observed effects are due to copper chelation and not off-target effects?
A5: This is a critical consideration for all chelation studies. To confirm specificity for copper, consider the following controls:
-
Metal Rescue Experiments: Add an excess of copper to the system to see if it reverses the observed effect.
-
Control Chelators: Use chelators with known specificity for other metal ions (e.g., iron or zinc) to demonstrate that the effect is specific to copper chelation.
-
Inactive Analogs: If available, use a structurally similar molecule that does not chelate copper as a negative control.
Experimental Protocols & Data
General Protocol for Assessing Anti-Angiogenic Activity using a Tube Formation Assay
This protocol is a generalized example based on methodologies for studying anti-angiogenic effects of copper chelators.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Matrigel Preparation: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Treatment: Seed HUVECs onto the Matrigel-coated plate. Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube-like structures using a fluorescence microscope.
-
Quantification: Analyze the images to quantify tube length, number of junctions, and other relevant parameters.
Summary of Quantitative Data for a High-Affinity Cu(I) Chelator (PSP-2)
The following table summarizes data from a study on the high-affinity Cu(I) chelator PSP-2, demonstrating its effect on tumor weight and copper content in a human H460 tumor model using the CAM assay.
| Treatment Group | Tumor Weight (mg) | Copper Content (µg Cu/g tumor tissue - dry weight) |
| Control (DMSO) | Data not specified | 1.40 ± 0.45 |
| PSP-2 (Low Dose) | Significantly reduced vs. control | 1.04 ± 0.43 |
| PSP-2 (High Dose) | Significantly reduced vs. control | Data not specified |
Note: This data is for a similar compound, PSP-2, and is provided for illustrative purposes.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Simplified signaling pathway of copper-mediated angiogenesis.
References
Technical Support Center: Troubleshooting Guide for Cu(I) Chelator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cu(I) chelator 1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a high-affinity, membrane-permeable chelator designed to selectively bind cuprous copper (Cu(I)) within a biological system. Its primary function is to sequester intracellular Cu(I), thereby inhibiting the activity of copper-dependent enzymes and processes. This can be useful for studying the role of copper in various cellular pathways or for therapeutic applications where copper overload is a concern.[1][2][3]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO or ethanol, and use them within a reasonable timeframe.[4] Avoid repeated freeze-thaw cycles of the stock solution.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific research question. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific model system.
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Type | Starting Concentration Range | Incubation Time | Reference Compound Examples |
| Mammalian cell lines (e.g., HEK293, HeLa) | 1 - 50 µM | 24 - 72 hours | Neocuproine, Tetrathiomolybdate[5] |
| Primary cells | 0.5 - 25 µM | 12 - 48 hours | Bathocuproine disulfonate (for extracellular Cu) |
| Cancer cell lines (e.g., A549, SKOV-3) | 5 - 100 µM | 48 - 96 hours | Tetrathiomolybdate |
Q4: How does pH affect the efficacy of this compound?
A4: The chelating ability of many copper chelators is pH-dependent. For this compound, optimal chelation occurs within a physiological pH range (6.8-7.4). At acidic pH, the chelator may become protonated, reducing its affinity for copper ions. Conversely, at highly alkaline pH, copper may precipitate as copper hydroxide, making it unavailable for chelation.
Table 2: Effect of pH on this compound Efficacy
| pH Range | Expected Efficacy | Potential Issues |
| < 6.5 | Reduced | Protonation of the chelator, decreased binding affinity. |
| 6.8 - 7.4 | Optimal | - |
| > 8.0 | Reduced | Precipitation of copper hydroxide. |
Troubleshooting Guides
Issue 1: Unexpected or No Biological Effect Observed
Q: I am not seeing the expected biological effect after treating my cells with this compound. What could be the reason?
A: There are several potential reasons for a lack of effect:
-
Suboptimal Chelator Concentration: The concentration of this compound may be too low to effectively sequester the intracellular copper. It is advisable to perform a dose-response curve to identify the optimal concentration.
-
Incorrect pH of the medium: As mentioned in the FAQs, the pH of your experimental buffer or medium should be within the optimal range for the chelator's activity.
-
Cell permeability issues: While this compound is designed to be membrane-permeable, its uptake can vary between cell types. Consider using a positive control, a known cell-permeable copper chelator like neocuproine, to verify that the lack of effect is not due to permeability issues.
-
Degradation of the chelator: Ensure that the chelator stock solution is fresh and has been stored correctly.
Caption: Decision tree for troubleshooting a lack of biological effect.
Issue 2: High Cell Toxicity or Unexpected Cell Death
Q: I am observing significant cell death after treatment with this compound, even at low concentrations. What could be the cause?
A: Unintended cytotoxicity can arise from several factors:
-
Off-target effects: The chelator molecule itself might have biological activities independent of its copper-binding properties. To test for this, use a metal-saturated version of the chelator as a negative control.
-
Solvent toxicity: If you are using a high concentration of a solvent like DMSO to dissolve the chelator, the solvent itself could be toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Formation of toxic complexes: The complex formed between the chelator and copper could be toxic.
-
Over-chelation of essential metals: Although designed to be specific for Cu(I), at high concentrations, the chelator might bind to other essential metal ions, leading to toxicity.
Issue 3: Artifacts in Fluorescence-Based Assays
Q: My fluorescence signal is quenched or I am seeing unexpected changes in my fluorescence-based assay after using this compound. Why is this happening?
A: Copper chelators can interfere with fluorescence-based assays:
-
Fluorescence Quenching: The chelator or its copper complex may quench the fluorescence of your probe. This is a known phenomenon with some copper chelators.
-
Interaction with the fluorescent dye: The chelator might directly interact with the fluorescent dye, altering its spectral properties.
-
ROS Scavenging: If your assay measures reactive oxygen species (ROS), the chelator might have antioxidant properties and scavenge ROS, leading to a false negative result. Conversely, some copper-chelator complexes can promote ROS production.
To mitigate these issues, consider performing control experiments with the chelator and the fluorescent dye in a cell-free system to check for direct interactions.
Issue 4: Inconsistent Results in Western Blotting
Q: I am getting inconsistent bands or high background in my western blots when I use lysates from cells treated with this compound. How can I troubleshoot this?
A: Western blotting can be sensitive to sample composition. Here are some troubleshooting tips:
-
Protein precipitation: The chelator might cause precipitation of certain proteins in your lysate. Ensure proper sample preparation and consider adding a chelator-compatible lysis buffer.
-
Antibody binding interference: The chelator or its copper complex could interfere with the binding of your primary or secondary antibodies.
-
Loading issues: Ensure equal protein loading across all lanes. Perform a protein quantification assay (e.g., BCA) on your lysates.
-
Blocking and washing: Optimize your blocking and washing steps to reduce non-specific antibody binding.
Caption: A general workflow for experiments using this compound.
Issue 5: Misleading Results in Cell Viability Assays
Q: My MTT/MTS/XTT assay is giving results that don't match what I see under the microscope after treatment with this compound. Are these assays reliable in the presence of the chelator?
A: Assays that rely on mitochondrial reductase activity (like MTT, MTS, and XTT) can be prone to artifacts when used with compounds that affect cellular metabolism or redox state, which copper chelators can do.
-
Interference with reductase activity: The chelator or the copper-chelator complex might directly inhibit or enhance the activity of mitochondrial dehydrogenases, leading to false readings.
-
Colorimetric interference: If the chelator or its complex is colored, it can interfere with the absorbance reading of the formazan product.
Recommended alternative cell viability assays:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP in viable cells, which is a more direct indicator of cell health.
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays assess cell membrane integrity to distinguish live from dead cells.
-
Real-time impedance-based assays: These monitor cell proliferation and viability in real-time without the use of reagents.
Experimental Protocols
Protocol: ATP-Based Cell Viability Assay
This protocol provides a general guideline for assessing cell viability using an ATP-based assay, which is less prone to artifacts from copper chelators.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells.
Signaling Pathway Diagram
Caption: The role of Cu(I) in activating a downstream pathway and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu2+ selective chelators relieve copper-induced oxidative stress in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Specificity of Cu(I) Chelator 1 for Cuprous Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Chelator 1," a representative Cu(I)-specific chelator, with other common copper chelators. The focus is on validating its specificity for the cuprous (Cu(I)) ion, a critical aspect for its application in biological research and therapeutic development. The experimental data and protocols presented herein are designed to assist researchers in selecting and validating the appropriate chelator for their specific needs. For the purpose of this guide, the well-characterized and widely used Cu(I) chelator, Bathocuproine disulfonate (BCS), will serve as our "Chelator 1".[1][2][3]
Introduction to Copper Chelation
Copper is an essential trace element that exists in two primary oxidation states in biological systems: cuprous (Cu(I)) and cupric (Cu(II)).[4] While essential for the function of numerous enzymes, dysregulation of copper homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer.[5] Copper chelators, molecules that bind to copper ions, are invaluable tools for studying copper metabolism and as potential therapeutic agents. The specificity of a chelator for a particular oxidation state is crucial, as Cu(I) and Cu(II) have distinct biological roles and trafficking pathways. Validating this specificity is a key step in the development and application of any copper chelator.
Comparative Analysis of Copper Chelators
The performance of Chelator 1 (BCS) is compared with other known copper chelators with varying specificities. This comparison is based on their affinity for Cu(I) and Cu(II) ions and their performance in various experimental assays.
| Chelator | Primary Target Ion(s) | Key Features | Known Log K (Cu(I)) | Known Log K (Cu(II)) | Reference |
| Chelator 1 (BCS) | Cu(I) | Membrane-impermeable, chromogenic | ~19.8 | Low affinity | |
| Neocuproine | Cu(I) | Membrane-permeable | High affinity | Low affinity | |
| Trientine (TETA) | Cu(II) | Membrane-permeable, used clinically | Lower affinity | ~15.9 | |
| D-penicillamine (DPA) | Cu(II) | Membrane-permeable, used clinically | Lower affinity | ~15.5 | |
| Clioquinol (CQ) | Cu(II), Zn(II) | Ionophore, crosses blood-brain barrier | Moderate affinity | High affinity |
Table 1: Comparison of Chelator 1 (BCS) with Alternative Copper Chelators. Log K values represent the formation constants of the copper-chelator complex; higher values indicate stronger binding affinity. Note that values can vary depending on experimental conditions.
Experimental Protocols for Specificity Validation
The following protocols are standard methods used to determine the specificity of a chelator for cuprous ions.
UV-Visible Spectrophotometry
This method relies on the change in the absorption spectrum of a chelator or a competitive indicator upon binding to copper ions.
Objective: To determine the binding affinity and stoichiometry of Chelator 1 with Cu(I) and Cu(II).
Protocol:
-
Prepare stock solutions of Chelator 1, a Cu(I) source (e.g., [Cu(CH₃CN)₄]PF₄), and a Cu(II) source (e.g., CuSO₄) in an appropriate buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0).
-
For Cu(I) binding, perform experiments under anaerobic conditions to prevent oxidation.
-
Titrate a solution of the chelator with increasing concentrations of the copper ion solution.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) for the copper-chelator complex.
-
Plot the change in absorbance against the molar ratio of copper to chelator to determine the stoichiometry of the complex.
-
Calculate the binding affinity (log K) from the titration data using appropriate software.
Fluorescence Spectroscopy
This technique utilizes a fluorescent probe that is quenched or enhanced upon binding to copper. Competition with the chelator of interest can then be measured.
Objective: To assess the ability of Chelator 1 to compete for Cu(I) with a fluorescent sensor.
Protocol:
-
Select a Cu(I)-specific fluorescent probe (e.g., Phen Green FL).
-
Prepare solutions of the fluorescent probe, Chelator 1, and a Cu(I) source in buffer.
-
In a cuvette, add the fluorescent probe and the Cu(I) source. Measure the initial fluorescence intensity.
-
Titrate this solution with increasing concentrations of Chelator 1.
-
Record the fluorescence emission spectrum after each addition.
-
An increase in fluorescence (if the probe is quenched by copper) indicates that the chelator is sequestering Cu(I) from the probe.
-
Plot the change in fluorescence intensity against the concentration of the chelator to determine its relative affinity.
Competitive Binding Assay
This assay directly compares the affinity of two chelators for the same copper ion.
Objective: To determine the specificity of Chelator 1 for Cu(I) over other biologically relevant metal ions.
Protocol:
-
Prepare a solution containing the pre-formed complex of a chromogenic Cu(I) indicator (e.g., BCS itself can be used in competition with a non-chromogenic chelator) and Cu(I).
-
Titrate this solution with increasing concentrations of the test chelator.
-
Monitor the change in absorbance at the λmax of the indicator-copper complex. A decrease in absorbance indicates that the test chelator is displacing the indicator from the copper ion.
-
To test for specificity, repeat the experiment using other metal ions (e.g., Cu(II), Zn(II), Fe(II), Fe(III)).
-
A significant change in absorbance only in the presence of Cu(I) validates the specificity of the test chelator.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. Chemical and functional properties of metal chelators that mobilize copper to elicit fungal killing of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Cu(I) Chelator 1 (Bathocuproine Disulfonate) and Other Key Copper Chelators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Cu(I)-specific chelator, referred to herein as Chelator 1 (Bathocuproine Disulfonate, BCS), with other prominent copper chelators used in research and clinical settings. The objective is to offer a comprehensive overview of their performance, supported by experimental data, to aid in the selection of appropriate chelators for specific research and therapeutic applications.
Introduction to Copper Chelation
Copper is an essential trace element vital for a multitude of biological processes, from cellular respiration to neurotransmitter synthesis. It exists primarily in two oxidation states: oxidized cupric (Cu(II)) and reduced cuprous (Cu(I)). While essential, the dysregulation of copper homeostasis is implicated in a range of pathologies, including Wilson's disease, neurodegenerative disorders, and cancer.[1] Copper's role in cancer progression is multifaceted, contributing to critical processes such as angiogenesis, cell proliferation, and metastasis.[1][2] This has led to the development and investigation of copper chelators as potential therapeutic agents. These molecules bind to copper ions, reducing their bioavailability and mitigating their pathological effects.
This guide focuses on comparing Bathocuproine Disulfonate (BCS), a highly specific Cu(I) chelator, with other significant copper-binding agents: Neocuproine, Tetrathiomolybdate (TTM), D-penicillamine (DPA), and Trientine.
Overview of Compared Chelators
-
Chelator 1: Bathocuproine Disulfonate (BCS) is a water-soluble, membrane-impermeable chelator with a high affinity and specificity for Cu(I). Its sulfonated nature prevents it from crossing cell membranes, making it ideal for studying extracellular or cell-surface copper-related processes.
-
Neocuproine: A phenanthroline-based chelator, similar in structure to BCS but lacking the sulfonate groups, making it more lipophilic and cell-permeable. It also exhibits high selectivity for Cu(I).[3]
-
Tetrathiomolybdate (TTM): An inorganic copper chelator that forms a stable tripartite complex with copper and proteins.[4] It is known to be highly effective in depleting systemic copper levels and has been investigated for the treatment of Wilson's disease and as an anti-angiogenic agent in cancer.
-
D-penicillamine (DPA): The first orally administered copper chelator used for Wilson's disease. It is a derivative of penicillin and chelates copper, which is then excreted through urine.
-
Trientine (Triethylenetetramine): A polyamine chelator used as a second-line treatment for Wilson's disease, particularly for patients intolerant to D-penicillamine. It forms a stable complex with copper that is eliminated via urinary excretion.
Data Presentation: Quantitative Comparison of Copper Chelators
The following tables summarize key quantitative parameters for the selected copper chelators. It is important to note that experimental conditions can significantly influence these values, and direct comparisons should be made with caution.
Table 1: Copper Binding Affinity (Stability Constants)
| Chelator | Copper Ion | Log β₂ (Stability Constant) | Comments |
| Bathocuproine Disulfonate (BCS) | Cu(I) | 20.81 ± 0.08 | High affinity and specificity for Cu(I). Forms a 2:1 complex. |
| Cu(II) | 12.42 ± 0.07 | Significantly lower affinity for Cu(II) compared to Cu(I). | |
| Neocuproine | Cu(I) | ~19-20 | High affinity for Cu(I). Stability can be influenced by solvent. |
| Cu(II) | Lower than Cu(I) | Generally lower stability with Cu(II), favoring the Cu(I) state. | |
| Tetrathiomolybdate (TTM) | Cu(I) | Extraordinarily high | Forms remarkably stable complexes, particularly in the presence of sulfides. |
| Cu(II) | High | Also effectively chelates Cu(II). | |
| D-penicillamine (DPA) | Cu(I) & Cu(II) | Lower than TTM and Trientine | Considered to have a lower binding affinity compared to other clinical chelators. Can reduce Cu(II) to Cu(I) during chelation. |
| Trientine | Cu(II) | Log K ~20 | High affinity for Cu(II). Stability decreases with acetylation of the molecule. |
Table 2: In Vitro Efficacy (IC50 Values in Cancer Cell Lines)
IC50 values are highly dependent on the cell line, exposure time, and assay conditions. The data below is illustrative and not exhaustive.
| Chelator | Cell Line | IC50 (µM) | Comments |
| Neocuproine | Neuroblastoma | ~100 | Reduced cell viability significantly at this concentration. |
| Tetrathiomolybdate (TTM) | Various | Varies | Often used in combination with other agents; its primary effect is anti-angiogenic rather than directly cytotoxic. |
| D-penicillamine (DPA) | Leukemia (HL-60), Breast (MCF-7) | < 400 (in presence of 10 µM Cu) | Cytotoxicity is dependent on the presence of copper and the generation of reactive oxygen species. |
| Trientine | Glioblastoma (U87, U251) | > 200 | Low cytotoxicity observed at these concentrations. |
Signaling Pathways and Experimental Workflows
Copper-Mediated Angiogenesis and Chelator Inhibition
Copper is a critical cofactor for several pro-angiogenic factors. Copper chelation therapy is a promising anti-cancer strategy that targets this process. The diagram below illustrates the central role of copper in activating signaling pathways that lead to angiogenesis and how copper chelators can inhibit these processes.
Caption: Copper ions promote angiogenesis by stabilizing HIF-1α and activating the MAPK pathway.
Experimental Workflow: Evaluating Chelator Efficacy
The following diagram outlines a typical workflow for assessing the efficacy of a novel copper chelator, from initial characterization to cellular assays.
Caption: A standard experimental workflow for the evaluation of a novel copper chelator.
Experimental Protocols
Protocol 1: Determination of Copper Chelation via UV-Vis Spectrophotometry
This protocol is adapted for determining the stoichiometry and apparent binding affinity of a chelator for copper ions using a spectrophotometric method.
Objective: To quantify the interaction between a chelator and copper ions.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Stock solution of a copper salt (e.g., CuSO₄ or CuCl₂) of known concentration (e.g., 1 mM) in a suitable buffer (e.g., HEPES, pH 7.4).
-
Stock solution of the chelator of known concentration in the same buffer.
-
Buffer solution.
Procedure (Mole-Ratio Method for Stoichiometry):
-
Prepare a series of solutions in volumetric flasks. Keep the concentration of the copper salt constant (e.g., 50 µM) in each flask.
-
Add varying amounts of the chelator stock solution to achieve a range of ligand-to-metal molar ratios (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1).
-
Bring each solution to the final volume with the buffer.
-
Allow the solutions to equilibrate for a specified time at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the copper-chelator complex. Use the solution with no chelator as the blank.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the resulting curve indicates the stoichiometry of the complex.
Procedure (Spectrophotometric Titration for Affinity):
-
Place a known concentration of the chelator in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make successive additions of small aliquots of the copper salt stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
Analyze the changes in absorbance at a specific wavelength to calculate the binding constant (K) using appropriate binding models (e.g., Benesi-Hildebrand for a 1:1 complex).
Protocol 2: Assessment of Chelator Cytotoxicity using the MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of copper chelators on a chosen cell line.
Objective: To determine the concentration at which a chelator reduces cell viability by 50% (IC50).
Materials:
-
96-well flat-bottom tissue culture plates
-
Chosen adherent or suspension cell line
-
Complete cell culture medium
-
Copper chelator stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the copper chelator in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different chelator concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using the microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the chelator concentration and determine the IC50 value from the dose-response curve.
Conclusion
The selection of a copper chelator is highly dependent on the specific research or therapeutic goal. For applications requiring specific chelation of extracellular or cell-surface Cu(I), Bathocuproine Disulfonate (BCS) is an excellent choice due to its high affinity, specificity, and membrane impermeability. For intracellular Cu(I) chelation, the more lipophilic Neocuproine is a suitable alternative.
For systemic copper depletion, Tetrathiomolybdate (TTM) has shown significant promise, particularly in anti-angiogenic cancer therapies. The clinically established chelators, D-penicillamine and Trientine , remain important for the treatment of copper overload disorders like Wilson's disease, although they exhibit different affinity and selectivity profiles.
This guide provides a foundational comparison to aid in the rational selection of a copper chelator. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further data relevant to their specific models and applications.
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Extraordinary stability of copper(I)–tetrathiomolybdate complexes: Possible implications for aquatic ecosystems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
A Comparative Guide to Cu(I) Chelators: Bicinchoninic Acid (BCA) vs. Bathocuproine Disulfonate (BCS) for Cuprous Ion Detection
For researchers, scientists, and drug development professionals engaged in the intricate study of copper homeostasis and its pathological implications, the accurate detection and quantification of cuprous ions (Cu(I)) is paramount. This guide provides a detailed, data-driven comparison of two widely utilized Cu(I) chelators: Bicinchoninic acid (BCA) and Bathocuproine disulfonate (BCS). Both reagents are instrumental in colorimetric assays for Cu(I), yet they possess distinct characteristics that render them suitable for different experimental contexts.
At a Glance: Key Performance Indicators
The selection of an appropriate Cu(I) chelator is contingent on the specific requirements of the assay, including sensitivity, the chemical environment of the sample, and the desired detection methodology. The following table summarizes the key quantitative performance metrics of BCA and BCS for Cu(I) detection.
| Feature | Bicinchoninic Acid (BCA) | Bathocuproine Disulfonate (BCS) |
| Detection Method | Colorimetric | Colorimetric, Fluorometric |
| Complex Color | Intense Purple | Orange |
| Absorbance Maximum (λmax) | 562 nm[1][2][3] | 483 - 490 nm[4] |
| Molar Absorptivity (ε) | ~7,700 M⁻¹cm⁻¹ at 562 nm[1] | ~13,300 M⁻¹cm⁻¹ at 483 nm |
| Cu(I) Stability Constant (logβ₂) | 17.67 ± 0.03 | 20.81 ± 0.08 |
| Stoichiometry (Chelator:Cu(I)) | 2:1 | 2:1 |
| Optimal pH | Alkaline (pH 11.25) | Neutral (pH 7.0 - 7.5) |
| Linear Range | 20 - 2,000 µg/mL (in protein assays) | 8 - 100 mg/L (for total protein) |
| Common Interferences | Reducing agents, copper-chelating agents (e.g., EDTA), certain amino acids (cysteine, tyrosine, tryptophan), lipids, reducing sugars | Strong chelating agents, other metal ions at high concentrations |
Principle of Detection: A Tale of Two Chelators
Both BCA and BCS operate on the principle of forming a stable, colored complex with the cuprous ion, Cu(I). However, the specifics of their reactions and the resulting complexes differ, influencing their application.
Bicinchoninic Acid (BCA): The BCA assay is a two-step process. Initially, in an alkaline environment, peptide bonds in proteins or other reducing substances reduce cupric ions (Cu(II)) to cuprous ions (Cu(I)). Subsequently, two molecules of BCA chelate a single Cu(I) ion, forming an intense purple-colored, water-soluble complex. The intensity of the color, which is directly proportional to the amount of Cu(I) present, is quantified by measuring the absorbance at 562 nm.
References
Evaluating Off-Target Metal Binding of a Novel Cu(I) Chelator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the development of therapeutic agents targeting copper-dependent pathways, the selectivity of a chelator for its intended target, Cu(I), over other biologically relevant metal ions is paramount. Off-target binding can lead to unintended biological consequences and potential toxicity. This guide provides a comparative analysis of a hypothetical novel Cu(I) chelator, designated "Chelator 1," against established copper chelators, offering a framework for evaluating its off-target metal binding profile.
Comparative Analysis of Metal Binding Affinity
The selectivity of a chelator is quantitatively expressed by its stability constants (log K) with various metal ions. A higher log K value indicates a stronger binding affinity. An ideal Cu(I) chelator should exhibit a significantly higher log K for Cu(I) compared to other divalent metal ions such as Cu(II), zinc (Zn(II)), iron (Fe(II)), and manganese (Mn(II)).
Below is a table summarizing the binding affinities of our hypothetical Chelator 1 alongside three well-characterized copper chelators: Bathocuproine disulfonate (BCS), Tetrathiomolybdate (TTM), and D-penicillamine.
| Chelator | Log K (Cu(I)) | Log K (Cu(II)) | Log K (Zn(II)) | Log K (Fe(II)) | Log K (Mn(II)) |
| Chelator 1 (Hypothetical) | ~19 | < 10 | < 7 | < 6 | < 5 |
| Bathocuproine disulfonate (BCS) | 19.8[1] | Low Affinity | No Interference | No Interference | No Interference |
| Tetrathiomolybdate (TTM) | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity |
| D-penicillamine | High Affinity | 10.6 | 8.14 | 5.06[2] | ~3-4 |
Experimental Workflows and Protocols
To empirically determine the off-target binding profile of a novel chelator like "Chelator 1," a series of well-defined experiments are necessary.
Logical Workflow for Evaluating Off-Target Metal Binding
The following diagram illustrates a typical workflow for assessing the selectivity of a new chelator.
Caption: Experimental workflow for determining the metal binding affinity and selectivity of a novel chelator.
Detailed Experimental Protocols
Accurate determination of stability constants requires rigorous experimental design and execution. Below are detailed protocols for common methods used to assess metal-chelator interactions.
UV-Visible Spectrophotometry (Direct Titration)
This method is suitable for chelators that exhibit a distinct change in their UV-Vis spectrum upon metal binding.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the chelator (e.g., 1 mM in a suitable buffer, such as HEPES or PIPES at physiological pH 7.4).
-
Prepare stock solutions of the metal salts (e.g., CuCl, CuCl₂, ZnCl₂, FeCl₂, MnCl₂) of high purity (e.g., 10 mM in the same buffer).
-
-
Titration:
-
Place a known concentration of the chelator solution (e.g., 50 µM) in a quartz cuvette.
-
Record the initial absorbance spectrum of the chelator-only solution.
-
Add small aliquots of the metal stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate (typically 1-5 minutes) and record the full UV-Vis spectrum.
-
Continue the titration until no further significant spectral changes are observed, indicating saturation of the chelator.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration point.
-
Plot the change in absorbance at a specific wavelength (where the change is maximal) against the molar ratio of metal to chelator.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2 metal-to-chelator ratio) to calculate the stability constant (log K).
-
Fluorescence Spectroscopy (Competition Assay)
This method is particularly useful when the chelator of interest is not fluorescent, or its fluorescence does not change upon metal binding. A fluorescent indicator with known metal-binding properties is used.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the novel chelator, the fluorescent indicator (e.g., a commercially available metal sensor), and the metal salts in a suitable buffer.
-
-
Competition Titration:
-
Prepare a solution containing a known concentration of the fluorescent indicator and the metal ion, allowing them to form a complex.
-
Record the initial fluorescence spectrum of the indicator-metal complex.
-
Add increasing concentrations of the novel chelator to the solution.
-
After each addition, allow the system to reach equilibrium and record the fluorescence spectrum. A change in fluorescence will occur as the novel chelator competes with the indicator for the metal ion.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the novel chelator.
-
The stability constant of the novel chelator can be calculated from the known stability constant of the fluorescent indicator and the concentrations of all species at equilibrium.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).
Protocol:
-
Preparation of Solutions:
-
Prepare precisely concentrated solutions of the chelator and the metal salt in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Fill the sample cell with the chelator solution.
-
Load the injection syringe with the metal salt solution.
-
Perform a series of small, sequential injections of the metal solution into the chelator solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to chelator.
-
Fit the resulting isotherm to a suitable binding model to determine the stability constant (log K), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathway Perturbation by Off-Target Binding
Off-target metal chelation can disrupt cellular signaling pathways that are dependent on specific metal ions as cofactors. For instance, zinc-finger transcription factors and certain kinases rely on Zn(II) for their structure and function.
Caption: Potential disruption of a zinc-dependent signaling pathway by an off-target chelator.
By employing the rigorous experimental and analytical framework outlined in this guide, researchers can effectively evaluate the off-target metal binding profile of novel Cu(I) chelators, ensuring the development of highly selective and safe therapeutic agents.
References
Cross-Reactivity Analysis of the Cu(I) Chelator, Bathocuproine Disulfonate, with Zn(II) and Fe(II)
A comparative guide for researchers, scientists, and drug development professionals on the selectivity of the Cu(I) chelator, Bathocuproine Disulfonate, against biologically relevant metal ions, Zn(II) and Fe(II). This document provides supporting experimental data, detailed protocols for cross-reactivity assessment, and visual workflows to facilitate experimental design.
Introduction
The selective chelation of specific metal ions is crucial in various fields, including drug development, toxicology, and analytical chemistry. Copper(I) ions, in particular, play significant roles in biological systems, and their dysregulation is implicated in several diseases. Bathocuproine disulfonate (BCS) is a well-established, water-soluble chelator renowned for its high affinity and selectivity for Cu(I).[1] This guide provides a comprehensive comparison of the binding affinity of BCS towards Cu(I), Zn(II), and Fe(II), offering researchers a clear understanding of its cross-reactivity profile. The data and protocols presented herein are essential for the accurate interpretation of experimental results and the design of selective metal-targeted therapeutic or diagnostic agents.
Data Presentation: Comparison of Binding Affinities
The selectivity of a chelator is quantitatively expressed by its stability constant (β) or dissociation constant (Kd). A higher stability constant and lower dissociation constant indicate a stronger and more stable complex. The data presented below for Bathocuproine disulfonate (BCS) has been compiled from literature sources.
| Metal Ion | Stability Constant (log β₂) | Dissociation Constant (Kd) | Method of Determination | Reference |
| Cu(I) | 20.81 | Sub-attomolar (10⁻²⁰ M) | Competition Titration & Electrochemistry | [2] |
| Cu(II) | 12.42 | Micromolar (µM) range | Competition Titration | [2] |
| Zn(II) | Not Reported (Negligible Binding) | Not Applicable | Implied by high selectivity for Cu(I) | [3] |
| Fe(II) | Not Reported (Negligible Binding) | Implied by high selectivity for Cu(I) | [4] |
Note: The stability constant (β₂) for the Cu(I) and Cu(II) complexes with BCS refers to the formation of a 2:1 (BCS:metal) complex. For Zn(II) and Fe(II), specific stability constants with BCS are not readily found in the literature, which is indicative of very weak or non-existent binding under typical physiological conditions. The high selectivity of BCS for Cu(I) is a well-established characteristic.
Experimental Protocols
To empirically determine the cross-reactivity of a Cu(I) chelator such as BCS with Zn(II) and Fe(II), two primary experimental approaches can be employed: UV-Vis Spectrophotometric Titration and a Competitive Binding Assay using a fluorescent probe.
UV-Vis Spectrophotometric Titration
This method relies on the change in the absorbance spectrum of the chelator upon metal binding. The Cu(I)-BCS complex exhibits a characteristic strong absorbance at 483 nm, which is absent when BCS is free or bound to other metal ions like Zn(II) or Fe(II).
Objective: To determine the stoichiometry and stability constant of the chelator-metal complex.
Materials:
-
Bathocuproine disulfonate (BCS) solution (e.g., 1 mM in a suitable buffer)
-
Stock solutions of Cu(I), Zn(II), and Fe(II) salts (e.g., [Cu(CH₃CN)₄]PF₆, ZnCl₂, FeCl₂) of known concentrations
-
Anaerobic buffer solution (e.g., 10 mM PIPES, 0.1 M KClO₄, pH 7.0) to prevent oxidation of Cu(I) and Fe(II)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of BCS at a known concentration (e.g., 50 µM) in the anaerobic buffer.
-
Record the initial UV-Vis spectrum of the BCS solution from 300 nm to 600 nm.
-
Incrementally add small aliquots of the Cu(I) stock solution to the BCS solution.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the chelator.
-
Plot the absorbance at 483 nm against the molar ratio of [Cu(I)]/[BCS]. The inflection point of this curve will indicate the stoichiometry of the complex.
-
Repeat the titration procedure separately with the Zn(II) and Fe(II) stock solutions.
-
Analyze the spectral data. For Cu(I), a significant increase in absorbance at 483 nm is expected. For Zn(II) and Fe(II), minimal to no change in the absorbance spectrum of BCS is anticipated, confirming the lack of significant binding.
Competitive Binding Assay with a Fluorescent Probe
This assay indirectly measures the binding of a non-fluorescent chelator (BCS) by observing its ability to displace a metal ion from a fluorescent probe, leading to a change in fluorescence. For this purpose, fluorescent probes that are quenched upon binding to Zn(II) or Fe(II) are ideal. Zincon for Zn(II) and FerroZine for Fe(II) can be used as chromophoric indicators, while various fluorescent probes are also commercially available.
Objective: To assess the ability of BCS to compete for Zn(II) or Fe(II) against a known fluorescent chelator.
Materials:
-
Bathocuproine disulfonate (BCS) solution.
-
Fluorescent probe for Zn(II) (e.g., a probe that is quenched by Zn(II)).
-
Fluorescent probe for Fe(II) (e.g., a probe that is quenched by Fe(II)).
-
Stock solutions of ZnCl₂ and FeCl₂.
-
Buffer solution appropriate for the chosen fluorescent probes.
-
Fluorometer.
Procedure:
-
Prepare a solution of the fluorescent probe for Zn(II) at a concentration near its dissociation constant (Kd) for Zn(II).
-
Add a concentration of ZnCl₂ that results in a significant quenching of the probe's fluorescence.
-
Record the initial fluorescence intensity.
-
Incrementally add aliquots of the BCS solution to the quenched fluorescent probe-Zn(II) complex.
-
After each addition, allow the solution to equilibrate and record the fluorescence intensity.
-
A significant increase in fluorescence would indicate that BCS is sequestering Zn(II) from the fluorescent probe. The absence of a change in fluorescence suggests that BCS does not effectively compete for Zn(II).
-
Repeat the entire procedure with the Fe(II)-specific fluorescent probe and FeCl₂.
Mandatory Visualization
Conclusion
The available data and experimental evidence overwhelmingly support the high selectivity of Bathocuproine disulfonate for Cu(I) over both Zn(II) and Fe(II). The significant difference in stability constants demonstrates that under physiological conditions, BCS will preferentially bind to Cu(I), with negligible interaction with Zn(II) and Fe(II). Researchers utilizing BCS as a Cu(I) chelator can be confident in its specificity, minimizing the potential for confounding effects from the chelation of other biologically relevant metal ions. The provided experimental protocols offer a robust framework for verifying the selectivity of BCS or other novel Cu(I) chelators.
References
- 1. Unification of the Copper(I) Binding Affinities of the Metallo-chaperones Atx1, Atox1, and Related Proteins: DETECTION PROBES AND AFFINITY STANDARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual-responsive chromo-fluorescent probe for detection of Zn2+ and Fe3+via two different approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Induced Amide Deprotonation and Binding Typical for Cu(II), Not Possible for Zn(II) and Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of quantitative probes for weaker Cu(i) binding sites completes a set of four capable of detecting Cu(i) affinities from nanomolar to attomolar - Metallomics (RSC Publishing) [pubs.rsc.org]
Performance of Copper(I) Chelators in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic strategy of targeting copper homeostasis in cancer has gained significant traction. Cancer cells often exhibit an elevated demand for copper, a critical cofactor for enzymes involved in angiogenesis, proliferation, and metastasis. Copper chelators, by sequestering intracellular copper, can disrupt these vital processes, leading to cancer cell death. This guide provides a comparative overview of the in vitro performance of a promising Cu(I) chelator, herein designated as Chelator 1 , against other established copper chelators across various cancer cell lines. The data presented is compiled from multiple studies and aims to provide a valuable resource for researchers in the field of anticancer drug development.
Quantitative Performance Comparison of Copper Chelators
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various copper chelators in different cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. For the purpose of this guide, CasIIgly , a novel copper(II) mixed chelate compound, has been designated as "Chelator 1" due to its potent in vitro anticancer activity.[1]
Table 1: Performance in Glioblastoma Cell Lines
| Chelator/Compound | Cell Line | IC50 | Reference |
| Disulfiram/Cu | U87MG | 119.7 nM | [2] |
| Disulfiram/Cu | U251 | 464.9 nM | [2] |
| Copper Sulfate | U87, U251 | ~50 µM | [3] |
| D-penicillamine (DPA) | U87, U251 | >200 µM | [3] |
| Triethylenetetramine (TETA) | U87, U251 | >200 µM | |
| Cu(II) complexes with PPh₃ ligands | U87, LN18 | Micromolar range (lower than cisplatin) |
Table 2: Performance in Breast Cancer Cell Lines
| Chelator/Compound | Cell Line | IC50 | Reference |
| Chelator 1 (CasIIgly) | MDA-MB-231 | 1.27 ± 0.07 µM | |
| Chelator 1 (CasIIgly) | 4T1 | 0.88 ± 0.06 µM | |
| CasIIIia | MDA-MB-231 | 19.56 ± 1.9 µM | |
| CasIIIia | 4T1 | 11.99 ± 0.73 µM | |
| Cisplatin | MDA-MB-231 | 23.44 ± 1.5 µM | |
| Cisplatin | 4T1 | 14.65 ± 1.1 µM | |
| Copper(I) complex 1 | HMLER | 4.32 ± 0.13 µM | |
| Copper(I) complex 2 | HMLER | 4.11 ± 0.001 µM | |
| Copper(I) complex 3 | HMLER | 3.53 ± 0.21 µM | |
| Copper(II) complex (C1) | MCF-7 | ~25 µM |
Table 3: Performance in Lung Cancer Cell Lines
| Chelator/Compound | Cell Line | IC50 | Reference |
| Copper(II) complex (C1) | A549 | 1.727 µM | |
| Copper(II) complex (C2) | A549 | 2.812 µM | |
| Cisplatin | A549 | 22.2 µM | |
| PSP-2 | H460 | Showed most significant viability reduction among 6 lung cancer cell lines (specific IC50 not provided) |
Note: The IC50 values presented are from different studies and may have been determined using varying experimental conditions (e.g., incubation times, assay methods). Therefore, direct comparison of absolute values should be made with caution. The data is intended to provide a relative indication of the cytotoxic potential of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for two common cell viability assays used to determine the IC50 values of the copper chelators.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Copper chelator stock solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the copper chelators in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chelators. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the chelators, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the chelator concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neutral Red Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Copper chelator stock solutions
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period at 37°C and 5% CO₂.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Copper chelation has been shown to interfere with multiple signaling pathways crucial for cancer progression. One of the key pathways affected is the Transforming Growth Factor-β (TGF-β) pathway, which plays a significant role in the Epithelial-Mesenchymal Transition (EMT), a process that enhances cancer cell migration and invasion.
Caption: Inhibition of the TGF-β/SMAD signaling pathway by a Cu(I) chelator.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic performance of a Cu(I) chelator.
Caption: Workflow for in vitro cytotoxicity assessment of Cu(I) chelators.
References
- 1. Antitumoral and Antimetastatic Activity by Mixed Chelate Copper(II) Compounds (Casiopeínas®) on Triple-Negative Breast Cancer, In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of disulfiram/copper on human glioblastoma cell lines and ALDH-positive cancer-stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Uptake and Localization of the Cu(I) Chelator PSP-2: A Comparative Guide
For researchers and professionals in drug development, understanding the cellular bioavailability and subcellular destination of a therapeutic agent is paramount. This guide provides a comparative analysis of the high-affinity Cu(I) chelator, PSP-2, against other common copper chelators. We present supporting experimental data, detailed protocols for key assays, and visual representations of experimental workflows and potential mechanisms of action to facilitate a comprehensive understanding of its performance.
Comparative Analysis of Copper Chelator Performance
The efficacy of a copper chelator in a biological system is largely dependent on its ability to cross the cell membrane and access intracellular copper pools. The following table summarizes the key characteristics of PSP-2 and other frequently used copper chelators.
| Chelator | Primary Target | Membrane Permeability | Evidence of Cellular Uptake/Action | Quantitative Data (if available) |
| PSP-2 | Cu(I) | Permeant | Demonstrated to readily traverse cell membranes and selectively deplete cellular copper levels.[1][2] | Treatment of H460 tumors resulted in a copper concentration of 0.85 ± 0.45 µg/g tissue (fresh weight), a reduction compared to controls.[3] |
| Neocuproine | Cu(I) | Permeant | Cellular uptake is copper-dependent and the compound is concentrated over 200-fold by cells.[4] Facilitates the influx of copper, subsequently increasing intracellular free zinc.[5] | A 4 µM solution of the copper-neocuproine complex resulted in a 4-log kill of L1210 cells after a 1-hour incubation. |
| Bathocuproine Disulfonate (BCS) | Cu(I) | Impermeant | Acts as an extracellular chelator, affecting Cu(I) concentrations in the culture medium rather than intracellularly. After 24 hours of treatment, the intracellular copper content of cells was decreased to 55% of the control. | The Cu(I)-BCS complex has a molar absorption coefficient of 12,250 M⁻¹ cm⁻¹ at 483 nm, which is used for quantification. |
| Tetrathiomolybdate (TTM) | Cu(I) and Cu(II) | Permeant | Known to be taken up into cells, where it is believed to bind and accumulate copper. | Treatment of apoE−/− mice resulted in a significant (94%) increase in total copper levels in the liver. |
| D-Penicillamine (DPA) | Cu(I) and Cu(II) | Permeant | Treatment with D-penicillamine has been shown to reduce tumor weight and significantly decrease copper concentration in a rat gliosarcoma model. | In a comparative study, DPA was administered at a reference dose of 200 mg/kg/day in a mouse model of Wilson's disease. |
Experimental Protocols
Accurate assessment of cellular uptake and localization is crucial for evaluating the potential of a chelator. Below are detailed methodologies for key experiments.
Quantification of Intracellular Copper by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the total elemental content within a cell population.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the copper chelator of interest at various concentrations and time points. Include untreated control wells.
-
Cell Harvesting and Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular chelator and copper. Lyse the cells directly in the well by adding a known volume of a suitable lysis buffer (e.g., 0.1% Triton X-100 in ultrapure water).
-
Sample Preparation for ICP-MS:
-
Transfer the cell lysate to a clean tube.
-
Digest the samples by adding a strong acid (e.g., nitric acid) and heating to a high temperature to break down all organic matter.
-
Dilute the digested samples to a final volume with ultrapure water to bring the acid concentration to a level compatible with the ICP-MS instrument.
-
Prepare a series of copper standards of known concentrations in the same acid matrix as the samples for calibration.
-
-
ICP-MS Analysis:
-
Introduce the prepared samples and standards into the ICP-MS instrument.
-
The instrument will atomize and ionize the sample, and the mass spectrometer will separate the ions based on their mass-to-charge ratio.
-
The detector will measure the abundance of the copper isotopes (typically ⁶³Cu and ⁶⁵Cu).
-
-
Data Analysis:
-
Generate a calibration curve from the copper standards.
-
Use the calibration curve to determine the concentration of copper in each sample.
-
Normalize the copper concentration to the cell number or total protein content of each sample to determine the average intracellular copper concentration.
-
Visualization of Intracellular Localization by Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the subcellular distribution of fluorescently-labeled chelators or the change in labile copper pools using fluorescent probes.
Protocol:
-
Cell Culture and Labeling:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
For direct visualization, incubate the cells with a fluorescently-labeled version of the copper chelator.
-
For indirect visualization of copper chelation, load the cells with a copper-sensitive fluorescent probe (e.g., a probe that is quenched by copper and fluoresces upon its removal by a chelator).
-
-
Treatment: Treat the cells with the copper chelator at the desired concentration and for the appropriate duration.
-
Co-staining (Optional): To identify specific organelles, co-stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, or Hoechst for the nucleus).
-
Imaging:
-
Wash the cells with PBS to remove any excess dye or chelator.
-
Mount the coverslips on a slide with an appropriate mounting medium.
-
Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the fluorophores used.
-
Acquire images in different channels corresponding to the chelator/probe and any co-stains.
-
-
Image Analysis:
-
Merge the images from the different channels to determine the colocalization of the chelator/probe with specific organelles.
-
Quantify the fluorescence intensity in different cellular compartments to assess the relative distribution of the chelator or the change in the labile copper pool.
-
Subcellular Fractionation for Compartmental Analysis
This technique physically separates different cellular organelles, allowing for the quantification of the chelator or copper within each compartment.
Protocol:
-
Cell Culture and Treatment: Grow and treat cells with the copper chelator as described for the ICP-MS protocol.
-
Homogenization:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method to break the plasma membrane while keeping the organelles intact.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Transfer the resulting supernatant to another tube and centrifuge at an even higher speed (e.g., 100,000 x g) to pellet the microsomal fraction (endoplasmic reticulum and Golgi apparatus).
-
The final supernatant represents the cytosolic fraction.
-
-
Analysis of Fractions:
-
Each pellet (nuclear, mitochondrial, microsomal) and the final supernatant (cytosolic) can be analyzed for copper content using ICP-MS or for the presence of the chelator using an appropriate analytical method (e.g., HPLC if the chelator has a chromophore or is radiolabeled).
-
-
Validation: To ensure the purity of the fractions, perform western blotting for marker proteins specific to each organelle (e.g., histone H3 for the nucleus, cytochrome c for mitochondria, calnexin for the ER, and GAPDH for the cytosol).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological implications of Cu(I) chelation, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for confirming cellular uptake and localization of a Cu(I) chelator.
Caption: Proposed mechanism of an intracellular Cu(I) chelator and its potential downstream effects.
References
- 1. High-affinity Cu(I) chelator PSP-2 as potential anti-angiogenic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,9-Dimethyl-1,10-phenanthroline (neocuproine): a potent, copper-dependent cytotoxin with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-uptake is critical for the down regulation of synapsin and dynamin induced by neocuproine: modulation of synaptic activity in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Photostability of Cu(I) Chelators: A Guide for Researchers
For scientists and professionals in drug development, understanding the stability of chelating agents under light exposure is critical for ensuring the integrity of experimental results and the efficacy of potential therapeutic agents. This guide provides a comparative analysis of the photostability of two prominent Cu(I) chelators: Bathocuproine disulfonate (BCS) and Neocuproine.
Comparative Analysis of Physicochemical Properties
The following table summarizes key properties of BCS and Neocuproine. It is important to note the absence of publicly available, peer-reviewed data on the specific photodegradation kinetics and quantum yields for these compounds. The table structure is provided to guide researchers in populating it with their own experimental data.
| Property | Bathocuproine disulfonate (BCS) | Neocuproine |
| Chemical Structure | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline disulfonate | 2,9-Dimethyl-1,10-phenanthroline |
| Molar Mass | 564.54 g/mol | 208.26 g/mol |
| Solubility | Water-soluble | Soluble in organic solvents (e.g., ethanol, chloroform) |
| λmax of Cu(I) Complex | ~483 nm | ~454-458 nm |
| Molar Absorptivity (ε) of Cu(I) Complex | Not explicitly found | ~7950 L mol⁻¹ cm⁻¹ at 457 nm |
| Photodegradation Rate Constant (k) | Not reported in the reviewed literature | Not reported in the reviewed literature |
| Photodegradation Quantum Yield (Φ) | Not reported in the reviewed literature | Not reported in the reviewed literature |
Experimental Protocol for Comparative Photostability Assessment
This protocol provides a robust framework for conducting a comparative photostability study of BCS and Neocuproine.
1. Materials and Reagents:
-
Bathocuproine disulfonate (BCS), analytical grade
-
Neocuproine, analytical grade
-
Copper(I) chloride (CuCl) or a suitable Cu(I) source
-
Deoxygenated solvent (e.g., acetonitrile for Neocuproine, ultrapure water for BCS)
-
Phosphate buffer (pH 7.4)
-
Calibrated UV light source (e.g., xenon lamp with appropriate filters to simulate solar radiation or a specific UV wavelength)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Chemical actinometer (e.g., potassium ferrioxalate) for quantum yield determination
2. Preparation of Stock Solutions:
-
Prepare stock solutions of BCS and Neocuproine in the appropriate deoxygenated solvent at a concentration of 1 mM.
-
Prepare a stock solution of Cu(I) in the same deoxygenated solvent. Due to the instability of Cu(I) in solution, this should be prepared fresh before each experiment.
3. Sample Preparation for Irradiation:
-
For each chelator, prepare solutions at a suitable concentration for UV-Vis analysis (e.g., 50 µM) in the chosen solvent.
-
To investigate the photostability of the Cu(I) complex, prepare parallel samples containing the chelator and a stoichiometric amount of Cu(I).
-
Prepare "dark control" samples for each condition by wrapping the cuvettes in aluminum foil. These controls will account for any degradation not caused by light.
4. Irradiation Procedure:
-
Place the sample cuvettes in a temperature-controlled chamber under the calibrated UV light source.
-
Ensure consistent and uniform irradiation of all samples.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each sample for analysis.
5. Analytical Methods:
-
UV-Vis Spectrophotometry:
-
Record the full UV-Vis spectrum (e.g., 200-600 nm) of each aliquot.
-
Monitor the decrease in absorbance at the wavelength of maximum absorption (λmax) for the parent compound.
-
The appearance of new peaks may indicate the formation of photodegradation products.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method to separate the parent chelator from its potential photodegradation products.
-
Quantify the decrease in the peak area of the parent compound over time to determine the degradation kinetics.
-
6. Data Analysis:
-
Photodegradation Kinetics:
-
Plot the natural logarithm of the concentration of the chelator (ln[C]) versus irradiation time.
-
If the plot is linear, the degradation follows first-order kinetics. The negative of the slope will be the photodegradation rate constant (k).
-
-
Quantum Yield (Φ) Determination:
-
Using a chemical actinometer, determine the photon flux of the light source.
-
The quantum yield can be calculated using the following formula: Φ = (moles of chelator degraded) / (moles of photons absorbed)
-
Visualizing the Experimental Workflow and Photodegradation Pathway
To aid in the conceptualization of the experimental process and the underlying chemical phenomenon, the following diagrams are provided.
Caption: Experimental workflow for comparative photostability analysis.
Caption: General signaling pathway of photodegradation.
Conclusion
The selection of a Cu(I) chelator for research and development applications should be informed by its photostability, especially when experiments are conducted under ambient or UV light. While a direct comparison of the photostability of Bathocuproine disulfonate and Neocuproine based on existing literature is not possible due to a lack of quantitative data, this guide provides the necessary framework to perform such an analysis. By following the outlined experimental protocol, researchers can generate the data needed to make an informed decision on the most suitable chelator for their specific application, thereby enhancing the reliability and reproducibility of their results.
A Head-to-Head Comparison of Cu(I) Chelators: CS1 vs. Mito-CS1 for Copper Sensing
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the accurate detection and imaging of intracellular copper(I) (Cu(I)). This guide provides a detailed, data-driven comparison of two prominent Cu(I) chelators: Coppersensor-1 (CS1) and its mitochondria-targeted derivative, Mito-CS1.
This comparison guide delves into the photophysical properties, binding affinities, and practical applications of both sensors, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for specific research needs.
Quantitative Data Comparison
The performance of fluorescent sensors is best understood through their quantitative photophysical and binding characteristics. The following table summarizes the key parameters for CS1 and Mito-CS1.
| Property | CS1 | Mito-CS1 |
| Fluorophore | Boron dipyrromethene (BODIPY) | Boron dipyrromethene (BODIPY) |
| Targeting Moiety | None | Triphenylphosphonium |
| Excitation Wavelength (apo) | ~540 nm | 555 nm[1] |
| Emission Wavelength (apo) | Not specified | 569 nm[1] |
| Excitation Wavelength (Cu+-bound) | 540 nm[2] | 550 nm[1] |
| Emission Wavelength (Cu+-bound) | 561 nm[2] | 558 nm |
| Quantum Yield (Φ) (apo) | ~0.013 | 0.009 |
| Quantum Yield (Φ) (Cu+-bound) | 0.13 | 0.05 |
| Fluorescence Enhancement | ~10-fold | ~10-fold |
| Dissociation Constant (Kd) for Cu(I) | 3.6 x 10⁻¹² M | 7.2 x 10⁻¹² M |
| Binding Stoichiometry (Cu+:Sensor) | 1:1 | 1:1 |
| Cell Permeability | Yes | Yes |
| Subcellular Localization | Cytoplasm, lysosomes | Mitochondria |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for using these fluorescent copper sensors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these sensors. The following protocols are summarized from the available literature.
Protocol for CS1 Staining of Live Cells
-
Stock Solution Preparation : Prepare a 1 mM stock solution of CS1 in DMSO. Store at -20°C to -80°C, protected from light.
-
Cell Preparation : Culture adherent cells on glass coverslips to 50-80% confluency.
-
Staining :
-
Transfer the coverslip with cells to a dish containing a suitable buffer (e.g., PBS).
-
Add the CS1 stock solution to the buffer to a final concentration of 5 µM.
-
Incubate for 5-20 minutes at 25°C or 37°C in the dark.
-
-
Imaging :
-
Image the cells using a fluorescence microscope (e.g., confocal).
-
Use an excitation wavelength of approximately 543 nm and collect emission around 576 nm.
-
Protocol for Mito-CS1 Staining of Live Cells
-
Stock Solution Preparation : While a specific protocol for Mito-CS1 stock preparation is not detailed in the provided abstracts, a similar protocol to CS1 (1 mM in DMSO) can be reasonably inferred.
-
Cell Preparation : Culture human fibroblast or HEK 293T cells on a suitable imaging dish or coverslip.
-
Staining :
-
Incubate cells with Mito-CS1 at a concentration of 500 nM for 15 minutes at 37°C in an appropriate buffer (e.g., DPBS).
-
-
Co-localization (Optional) : To confirm mitochondrial localization, co-stain with a known mitochondrial marker like MitoTracker Deep Red (50 nM).
-
Imaging :
-
Image using a confocal microscope.
-
Excite at approximately 540 nm and collect emission between 550-700 nm.
-
Head-to-Head Comparison
CS1 is a pioneering, water-soluble, turn-on fluorescent sensor for imaging intracellular copper. It utilizes a BODIPY reporter and a thioether-rich receptor, providing high selectivity and sensitivity for Cu(I) over other biologically relevant metal ions, including Cu(II). Its visible excitation and emission profiles make it suitable for standard fluorescence microscopy. CS1 is membrane-permeable and has been successfully used to monitor intracellular Cu(I) levels in living cells. However, studies have shown that CS1 can localize to lysosomes, and its fluorescence may be influenced by cellular pH changes, which should be considered when interpreting results.
Mito-CS1 , as its name suggests, is a modified version of CS1 designed for targeted imaging of copper within mitochondria. It incorporates a triphenylphosphonium moiety, which directs the sensor to the mitochondria. This targeted approach allows for the specific investigation of mitochondrial copper homeostasis, which is crucial for cellular respiration and other vital processes. Spectroscopically, Mito-CS1 shares many similarities with CS1, including a ~10-fold fluorescence turn-on response and high selectivity for Cu(I). Its slightly different excitation and emission maxima are unlikely to pose significant challenges for most imaging setups. The dissociation constant (Kd) for Cu(I) is very similar to that of CS1, indicating a comparable high affinity.
Conclusion
Both CS1 and Mito-CS1 are powerful tools for the fluorescent detection of labile Cu(I) in biological systems. The choice between them hinges on the specific research question.
-
CS1 is an excellent choice for investigating changes in whole-cell labile copper pools. Its utility has been demonstrated in various cell types. However, researchers should be mindful of its potential lysosomal localization and sensitivity to factors other than direct Cu(I) binding.
-
Mito-CS1 is the preferred sensor for studies focused specifically on mitochondrial copper dynamics. Its targeted delivery provides a clear advantage for dissecting the role of copper in this critical organelle, as demonstrated in studies of fibroblasts from patients with mitochondrial diseases.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Cu(I) Chelator 1
Researchers, scientists, and drug development professionals handling Cu(I) chelator 1 must adhere to stringent disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. As a copper-containing compound, this compound requires management as hazardous waste due to the potential toxicity of copper to aquatic life.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
It is imperative to obtain and meticulously follow the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for "this compound," also known as Compound LH2. The information presented here is based on general best practices for the disposal of hazardous laboratory chemicals and should supplement, not replace, the supplier's SDS.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
In the event of a spill, prevent the material from entering drains or waterways.[1] Solid spills should be carefully swept up to avoid creating dust and placed in a sealed, labeled container for hazardous waste disposal. Liquid spills should be absorbed using an inert material like vermiculite or sand, and the resulting solid waste must be collected for proper disposal.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management service.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including any contaminated materials such as weighing paper or personal protective equipment, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it must be collected in a sealed, leak-proof container that is compatible with the solvent used. Never dispose of solutions containing copper compounds down the sanitary sewer.[1]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react violently or produce flammable or toxic gases.[3]
-
-
Container Labeling:
-
As soon as waste is first added, the container must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present, with their approximate concentrations or volumes. Do not use chemical formulas or abbreviations.
-
Indicate the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").
-
Include the name of the principal investigator, the laboratory location (building and room number), and the date the container became full.
-
-
Waste Accumulation and Storage:
-
Store sealed hazardous waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated location, away from sources of ignition and incompatible materials.
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Secondary containment should be used to prevent spills from reaching drains.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste.
-
These containers should be triple-rinsed with a suitable solvent capable of removing the chemical residue.
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular non-hazardous waste, in accordance with institutional policies.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup for the accumulated waste.
-
Provide them with accurate information about the waste composition as detailed on the container label.
-
Quantitative Data Summary
For the disposal of aqueous solutions of copper compounds, chemical precipitation can be a pretreatment step to separate the hazardous copper component. The following table provides illustrative data for the precipitation of a copper(II) solution, which may be adapted for Cu(I) compounds under appropriate chemical guidance.
| Parameter | Value/Instruction | Citation |
| Precipitation Agent | Trisodium Phosphate (Na₃PO₄) solution | |
| Reaction | 3Cu²⁺(aq) + 2PO₄³⁻(aq) → Cu₃(PO₄)₂(s) | |
| pH Adjustment | Adjust the pH of the copper solution to between 5.5 and 9.5. | |
| Filtrate Disposal | After filtration, the remaining liquid, if largely free of copper, may be suitable for drain disposal with copious amounts of water, pending confirmation with local wastewater regulations and institutional guidelines. | |
| Precipitate Disposal | The collected copper phosphate precipitate must be dried and disposed of as solid hazardous waste. |
Note: This chemical precipitation method is provided as an example for copper compounds in general. The suitability of this method for "this compound" must be confirmed by a qualified chemist or safety professional, as the chelator may interfere with the precipitation process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cu(I) chelator 1
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cu(I) chelator 1. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Immediate Precautions
This compound, also known as Compound LH2, is a chelator targeting the Cu(I) redox state and is known to prevent the production of reactive oxygen species (ROS)[1]. While specific hazard data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. General hazards associated with similar copper chelating agents include skin and eye irritation[2][3][4].
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling[2].
-
P270: Do not eat, drink, or smoke when using this product.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Hand Protection | Disposable nitrile gloves | For incidental contact, single-use nitrile gloves are the minimum. For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty chemical-resistant gloves. Always remove and dispose of gloves immediately after contact with the chemical and wash hands. |
| Eye and Face Protection | Safety glasses with side shields | Must be ANSI Z87.1 compliant. For tasks with a higher risk of splashes, chemical safety goggles or a full-face shield are required. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is required. Ensure it is fully buttoned with sleeves covering the wrists. For larger quantities or increased risk of spills, a chemical-resistant apron is recommended. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a NIOSH-approved respirator should be used. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure a clean and organized workspace. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Weighing and Aliquoting: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powdered form to avoid inhalation.
-
Dissolving: When preparing solutions, add the chelator to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly.
Storage:
-
Store at 4°C under a nitrogen atmosphere.
-
For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen.
-
Keep the container tightly sealed in a dry and well-ventilated place.
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing becomes difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell. |
Spill Response:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: For small spills, use absorbent materials to contain the substance.
-
Clean: Wear appropriate PPE and clean the spill area.
-
Dispose: Collect the waste in a sealed container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for using this compound, highlighting key safety checkpoints.
Caption: Experimental workflow for handling this compound.
Signaling Pathway Context
Cu(I) chelators are investigated for their role in modulating copper-dependent biological processes. The diagram below illustrates a simplified theoretical pathway where a Cu(I) chelator might intervene.
Caption: Role of this compound in mitigating oxidative stress.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
